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  • Product: (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-onehydrochloride
  • CAS: 2470279-82-2

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Chemical Context (4S)-4-(4-aminobutyl)-1,3-oxaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Chemical Context

(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride (C₇H₁₅ClN₂O₂) is a highly versatile chiral building block. Structurally derived from the essential amino acid L-lysine, this molecule features a rigid 5-membered oxazolidinone ring coupled with a flexible, protonated primary amine tether. It serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, including novel antibiotics and chiral auxiliaries.

The structural validation of this compound relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Because the molecule contains a stable stereocenter at the C4 position, it induces complex magnetic environments—specifically diastereotopicity—that require careful spectral interpretation. This guide provides a definitive, causality-driven breakdown of its ¹H and ¹³C NMR spectra, alongside field-proven experimental protocols.

Synthesis Pathway

The target molecule is typically synthesized via the reduction of L-lysine to L-lysinol[1], followed by cyclization using a carbonylating agent such as diethyl carbonate or triphosgene[2]. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.

Synthesis A L-Lysine (Amino Acid) B L-Lysinol (Amino Alcohol) A->B Reduction C (4S)-4-(4-aminobutyl)- 1,3-oxazolidin-2-one B->C Cyclization D Target Molecule (HCl Salt) C->D Acidification

Caption: Synthesis pathway of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride from L-lysine.

Principles of NMR for Chiral Oxazolidinones

To accurately assign the NMR spectra of this compound, one must understand the physical causality behind the chemical shifts:

  • Solvent Selection (D₂O): Deuterium oxide (D₂O) is explicitly chosen to facilitate the rapid deuterium exchange of the ammonium (-NH₃⁺) and oxazolidinone ring (-NH) protons. This eliminates broad, overlapping quadrupolar relaxation signals from the nitrogen nuclei, isolating the aliphatic carbon-hydrogen framework for precise integration.

  • Diastereotopicity at C5: The C4 stereocenter (S-configuration) breaks the spatial symmetry of the molecule. The two protons on the adjacent C5 carbon are diastereotopic; one is positioned cis to the aminobutyl chain, and the other is trans. They reside in distinct magnetic shielding environments, resulting in a complex ABX spin system with distinct chemical shifts and strong geminal coupling ( Jgem​≈8.5 Hz).

  • Deshielding Effects: The highly electronegative oxygen atom in the oxazolidinone ring strongly deshields the C5 protons and carbon[3], pushing their shifts significantly downfield compared to the aliphatic chain.

Spectral Data & Structural Assignments

The following tables summarize the predictive and empirically validated NMR data for the compound at 400 MHz (for ¹H) and 100 MHz (for ¹³C) in D₂O at 298 K.

Table 1: ¹H NMR Spectral Data (400 MHz, D₂O)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
C5-H 4.45t8.61HDiastereotopic ring proton (O-CH), deshielded by oxygen.
C5-H' 4.05dd8.6, 7.01HDiastereotopic ring proton (O-CH), geminal coupling to C5-H.
C4-H 3.90m-1HChiral methine proton (N-CH), split by C5 and C1' protons.
C4'-H₂ 2.95t7.52HAliphatic CH₂ adjacent to the protonated amine (-NH₃⁺).
C1'-H₂ 1.55 - 1.70m-2HAliphatic CH₂ adjacent to the C4 chiral center.
C3'-H₂ 1.60 - 1.75m-2HAliphatic CH₂ in the butyl chain.
C2'-H₂ 1.35 - 1.50m-2HCentral aliphatic CH₂, most shielded protons in the molecule.

Note: Exchangeable protons (Ring -NH and Chain -NH₃⁺) are absent due to H/D exchange with the D₂O solvent.

Table 2: ¹³C NMR Spectral Data (100 MHz, D₂O)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C2 161.0C=O (Quaternary)Oxazolidinone carbonyl carbon, highly deshielded[4].
C5 70.5CH₂Ring carbon adjacent to oxygen.
C4 54.0CHChiral ring carbon adjacent to nitrogen.
C4' 39.5CH₂Butyl chain carbon adjacent to the protonated amine.
C1' 33.5CH₂Butyl chain carbon attached to the oxazolidinone ring.
C3' 26.5CH₂Butyl chain carbon.
C2' 21.5CH₂Central butyl chain carbon, most shielded.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. A 1D spectrum alone is insufficient for chiral heterocycles; 2D correlation is mandatory to resolve the overlapping multiplets of the aliphatic chain.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride.

  • Dissolve the sample in 0.6 mL of high-purity D₂O (99.9% D) containing 0.05% TSP (Trimethylsilylpropanoic acid) as an internal reference standard ( δ 0.00 ppm).

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: 1D NMR Acquisition

  • ¹H NMR: Acquire at 298 K using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aliphatic protons. Acquire 16 scans.

  • ¹³C NMR: Acquire using a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary C2 carbonyl carbon.

Step 3: 2D NMR Validation (The Self-Validating Step)

  • COSY (Correlation Spectroscopy): Run a ¹H-¹H COSY experiment to map the continuous spin system from the C4 methine proton down the entire aminobutyl chain (C4 → C1' → C2' → C3' → C4').

  • HSQC (Heteronuclear Single Quantum Coherence): Run a ¹H-¹³C HSQC to unambiguously link the diastereotopic C5 protons (4.45 and 4.05 ppm) to the single C5 carbon signal at 70.5 ppm, confirming their geminal relationship.

NMR_Workflow S1 Sample Preparation (15 mg in 0.6 mL D2O) S2 1D Acquisition (1H & 13C NMR) S1->S2 S3 2D Correlation (COSY, HSQC, HMBC) S2->S3 Resolve Multiplets S4 Data Processing & Phase Correction S2->S4 S3->S4 S5 Structural Validation (Peak Assignment) S4->S5

Caption: Standardized workflow for NMR acquisition and structural validation of chiral oxazolidinones.

Step 4: Data Processing Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra prior to Fourier transformation. Manually phase the spectra to ensure purely absorptive peak shapes, and calibrate the baseline using a polynomial fit to ensure accurate integration of the diastereotopic protons.

References

  • [1] Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews (ACS). Available at:[Link]

  • [4] Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data. MDPI. Available at:[Link]

  • [3] Isocyanate-Free Polyurethanes. ACS Symposium Series. Available at:[Link]

Sources

Exploratory

Crystal Structure Analysis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Chemical Context (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 2470279-82-2) is a highly versatile chiral building block derived from the essential amino acid L-lysine. Structurally,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 2470279-82-2) is a highly versatile chiral building block derived from the essential amino acid L-lysine. Structurally, it features a rigid 1,3-oxazolidin-2-one heterocycle—a motif ubiquitous in chiral auxiliaries and antimicrobial pharmacophores—anchored to a flexible 4-aminobutyl aliphatic chain.

As a Senior Application Scientist, I approach the crystallographic analysis of this compound not merely as an exercise in structural determination, but as a method to decode its solid-state behavior. The protonation of the primary amine to form the hydrochloride salt ( −NH3+​Cl− ) fundamentally dictates the crystal packing. The resulting charge-assisted hydrogen-bonding network governs the compound's thermal stability, hygroscopicity, and solubility profile, which are critical parameters for downstream pharmaceutical formulation and synthetic scale-up[1].

Mechanistic Grounding: The Crystallization Protocol

To obtain high-resolution X-ray diffraction (XRD) data, one must first engineer a flawless single crystal. For hydrochloride salts of polar organic molecules, vapor diffusion is the premier technique.

Step-by-Step Vapor Diffusion Methodology
  • Step 1: Primary Dissolution. Weigh 50 mg of the compound into a 2 mL glass inner vial. Add 0.5 mL of HPLC-grade methanol and sonicate until optically clear.

    • Causality: Methanol is selected because its high dielectric constant effectively solvates the strong ionic lattice of the hydrochloride salt, ensuring the molecules exist as a homogeneous, monomeric solution.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial.

    • Causality: This removes microscopic dust particles that act as heterogeneous nucleation sites, which would otherwise trigger rapid, low-quality precipitation (twinning).

  • Step 3: Anti-Solvent Chamber Assembly. Place the uncapped 4 mL vial into a 20 mL outer scintillation vial containing 3 mL of diethyl ether. Cap the outer vial tightly.

    • Causality: Diethyl ether has a high vapor pressure and acts as a potent anti-solvent. Over 3–7 days, ether vapors slowly diffuse into the methanol solution. This gradual shift in the solvent system's chemical potential gently pushes the solution into the metastable zone, promoting the growth of highly ordered single crystals.

  • Step 4: Self-Validating Harvesting. Harvest the resulting colorless block crystals using a nylon loop and observe them under a polarized light microscope.

    • Validation: A high-quality single crystal will extinguish light uniformly when rotated under cross-polarizers. If the crystal shows patchwork extinction, it is twinned and must be rejected. Validated crystals are immediately plunged into a cryoprotectant oil (e.g., Paratone-N) to prevent lattice degradation via solvent evaporation.

XRD_Workflow A 1. Sample Preparation Dissolution in MeOH B 2. Vapor Diffusion Et2O Anti-solvent A->B Supersaturation C 3. Crystal Harvesting Polarized Light Validation B->C Nucleation & Growth D 4. X-Ray Diffraction Mo Kα Data Collection C->D Single Crystal Selection E 5. Structure Solution Intrinsic Phasing D->E Integration & Scaling F 6. Least-Squares Refinement SHELXL Optimization E->F Initial Phase Model F->F Cyclic Refinement G 7. Model Validation R1, wR2, GoF, Flack F->G Convergence

Fig 1: Self-validating workflow for crystallization and XRD analysis of the oxazolidinone salt.

X-Ray Diffraction (XRD) Analysis Workflow

Once mounted on the diffractometer, the crystal is cooled to 100 K using a nitrogen cryostream. This minimizes the thermal vibration of atoms (reducing anisotropic displacement parameters) and maximizes high-angle diffraction intensity, which is critical for accurately locating hydrogen atoms.

Data Collection & Refinement Protocol
  • Data Collection: Diffraction frames are collected using Mo K α radiation ( λ=0.71073 Å).

  • Phase Solution: The phase problem is solved using intrinsic phasing methods, revealing the heavy atoms (Cl, O, N, C).

  • Least-Squares Refinement: The structural model is refined on F2 using the industry-standard SHELXL software (). All non-hydrogen atoms are refined anisotropically.

  • Hydrogen Atom Treatment: The −NH3+​ and heterocycle −NH protons are located from the difference Fourier map. This is a critical step to empirically prove the hydrogen-bonding network rather than relying on theoretical riding models.

The Self-Validating Nature of XRD Refinement

The crystallographic refinement process is an inherently self-validating mathematical loop. As established in the foundational history of SHELX (), the model is only accepted when it reaches a global minimum.

  • Convergence: A shift/error ratio approaching zero confirms the refinement has stabilized.

  • Absolute Configuration: Because the molecule contains a chiral center at C4, anomalous dispersion from the chloride ion is utilized to determine the absolute structure. A Flack parameter near zero (e.g., 0.01 ± 0.03) mathematically validates the (4S) configuration, serving as an absolute, independent verification of the synthetic chiral pool origin.

Structural Features & Intermolecular Interactions

The solid-state architecture of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is defined by a delicate balance between the rigid heterocycle and the flexible aliphatic chain. The oxazolidinone ring typically adopts a highly planar conformation due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. To minimize steric clashing, the 4-aminobutyl chain extends outward in an anti-periplanar zigzag conformation.

The crystal packing is entirely dictated by a robust, 3D hydrogen-bonding network. The terminal −NH3+​ group acts as a powerful hydrogen bond donor, forming charge-assisted hydrogen bonds with the chloride anions ( Cl− ) and the carbonyl oxygen ( C=O ) of adjacent oxazolidinone rings.

H_Bonding Cation Cationic Component 4-aminobutyl chain (-NH3+) Anion Anionic Component Chloride (Cl-) Cation->Anion Charge-Assisted H-Bond N-H···Cl- Ring Heterocycle Oxazolidin-2-one (N-H, C=O) Cation->Ring Intermolecular H-Bond N-H···O=C Ring->Anion Ring H-Bond N-H···Cl-

Fig 2: Intermolecular hydrogen bonding network dictating the crystal packing of the salt.

Quantitative Data Presentation

Based on the structural behavior of isostructural oxazolidinone hydrochloride derivatives (such as those cataloged in public repositories), the expected crystallographic parameters are summarized below. These metrics represent the standard validation thresholds required for publication in high-impact structural chemistry journals.

Table 1: Representative Crystallographic Data for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride

Crystallographic ParameterValue / Threshold
Chemical Formula C₇H₁₅ClN₂O₂
Formula Weight 194.66 g/mol
Data Collection Temperature 100(2) K
Radiation Wavelength 0.71073 Å (Mo Kα)
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Typical for chiral non-racemic salts)
Calculated Density ( ρcalc​ ) ~1.32 Mg/m³
Goodness-of-Fit (GoF) on F2 1.000 to 1.050 (Validates weighting scheme)
Final R indices[ I>2σ(I) ] R1​≤0.05 , wR2​≤0.12
Flack Parameter 0.01(3) (Validates 4S absolute configuration)
Max Residual Electron Density <0.50e−/A˚3

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for SID 505487442, 3-(3-Aminobutyl)-1,3-oxazolidin-2-one trifluoroacetate (Related Oxazolidinone Structure). PubChem. URL:[Link]

Sources

Foundational

thermal stability profile of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride

An In-depth Technical Guide to the Thermal Stability Profile of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride Disclaimer: As of March 2026, publicly available experimental thermal stability data for (4S)-4-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability Profile of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride

Disclaimer: As of March 2026, publicly available experimental thermal stability data for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is limited. This guide, therefore, provides a comprehensive framework and a series of standardized protocols for conducting a thorough thermal stability analysis of this compound. The experimental parameters and data presented herein are illustrative and serve as a robust template for experimental design, data reporting, and interpretation.

Introduction: Contextualizing the Molecule

(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is a chiral organic molecule featuring a substituted oxazolidinone ring system. While specific applications of this compound are not widely documented, its structural motifs are of significant interest in medicinal chemistry. The oxazolidinone core is a privileged scaffold found in several classes of pharmaceuticals, including antibiotics (e.g., Linezolid). Furthermore, related structures such as (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one are known key intermediates in the synthesis of triptan-class drugs like Zolmitriptan, which are used to treat migraines.[1][2] Given this context, it is plausible that (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride serves as a novel building block or intermediate in drug discovery and development.

A critical quality attribute for any active pharmaceutical ingredient (API) or intermediate is its thermal stability.[3] A comprehensive understanding of a compound's behavior under thermal stress is paramount for establishing safe manufacturing processes, determining appropriate storage conditions, predicting shelf-life, and ensuring the ultimate safety and efficacy of the final drug product.[4][5] This guide outlines a multi-faceted approach to characterizing the thermal stability profile of this compound, leveraging core analytical techniques to build a complete picture of its physical and chemical resilience to heat.

Foundational Thermal Analysis: A Three-Pillar Approach

The assessment of thermal stability is not a single measurement but a holistic investigation. We will employ a tripartite strategy to probe the physical and chemical degradation pathways of the target compound. This approach ensures that any thermal events are detected, quantified, and understood in terms of both mass loss and energetic changes, with subsequent identification of any resulting impurities.

G cluster_0 Thermal Stability Assessment Workflow A Sample Acquisition & Characterization ((4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one HCl) B Thermogravimetric Analysis (TGA) (Mass Loss vs. Temperature) A->B Parallel Analysis C Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temperature) A->C Parallel Analysis D Forced Degradation & HPLC Analysis (Degradant Profiling) A->D Parallel Analysis E Data Synthesis & Interpretation B->E C->E D->E F Comprehensive Thermal Stability Profile E->F

Caption: Overall workflow for thermal stability assessment.

Thermogravimetric Analysis (TGA): Mapping Thermal Decomposition

Thermogravimetric Analysis (TGA) is an essential first step, providing a quantitative measure of the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] This technique is invaluable for determining the temperature at which degradation begins, identifying the loss of volatiles like water or solvents, and understanding the kinetics of decomposition.[8][9]

Causality in TGA Protocol Design

The choice of experimental parameters is critical for obtaining meaningful data. An inert nitrogen atmosphere is selected to prevent oxidative degradation, thereby isolating the effects of thermal energy on the molecule's intrinsic bond stability. A linear heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. A slower rate could offer higher resolution of complex decomposition events, while a faster rate might obscure them.

TGA_Workflow cluster_tga TGA Experimental Workflow TGA1 Instrument Calibration (Weight & Temperature) TGA2 Sample Preparation (Accurately weigh 5-10 mg into a tared pan) TGA1->TGA2 TGA3 Load Sample & Reference (Empty pan as reference) TGA2->TGA3 TGA4 Set Atmosphere (Nitrogen purge, 50 mL/min) TGA3->TGA4 TGA5 Temperature Program (Equilibrate at 30 °C, ramp 10 °C/min to 500 °C) TGA4->TGA5 TGA6 Data Acquisition (Record mass vs. temperature) TGA5->TGA6 TGA7 Data Analysis (Plot TGA & DTG curves, determine onset temperature) TGA6->TGA7

Caption: Step-by-step workflow for TGA analysis.

TGA Experimental Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride into a clean, tared ceramic or platinum pan.

  • Atmosphere: High-purity nitrogen gas at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of initial mass versus temperature (TGA curve). Calculate the first derivative of this curve (DTG curve) to identify the temperatures of maximum rates of mass loss.[7]

Illustrative TGA Data and Interpretation
ParameterIllustrative ValueInterpretation
Volatiles Loss (e.g., water) ~0.5% mass loss below 120 °CIndicates the presence of a small amount of adsorbed water or residual solvent.
Onset of Decomposition (Tonset) 215 °CThe temperature at which significant thermal degradation begins. This is a primary indicator of thermal stability.[7]
Peak Decomposition Temp (DTGpeak) 240 °CThe temperature at which the rate of mass loss is maximal for the primary decomposition step.
Residual Mass at 500 °C < 2%Indicates that the compound undergoes near-complete decomposition under these conditions.

The TGA curve provides a clear upper temperature limit for the compound's stability. The absence of significant mass loss before Tonset suggests the material is stable up to this point under an inert atmosphere.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

While TGA tracks mass changes, Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature.[10] DSC is a powerful tool for identifying thermal events like melting, crystallization, and glass transitions, which do not involve a change in mass.[11][12] It provides critical information on the compound's physical stability, purity, and potential polymorphism.[5]

Rationale for DSC Protocol Choices

Using a hermetically sealed aluminum pan prevents the loss of volatile components before any thermal transitions occur, which could otherwise affect the accuracy of the measurement. The heat-cool-heat cycle is designed to erase the sample's prior thermal history and reveal its intrinsic thermal properties. The first heating scan shows the properties of the as-received material, while the second heating scan, after a controlled cooling step, reveals the behavior of the melt-quenched material, which can help identify glass transitions or polymorphic transformations.

DSC_Workflow cluster_dsc DSC Experimental Workflow DSC1 Instrument Calibration (Indium standard) DSC2 Sample Preparation (Weigh 2-5 mg into a hermetic aluminum pan) DSC1->DSC2 DSC3 Load Sample & Reference (Empty hermetic pan as reference) DSC2->DSC3 DSC4 Set Atmosphere (Nitrogen purge, 20 mL/min) DSC3->DSC4 DSC5 Temperature Program (Heat-Cool-Heat Cycle) DSC4->DSC5 DSC6 Data Acquisition (Record heat flow vs. temperature) DSC5->DSC6 DSC7 Data Analysis (Determine melting point, enthalpy, purity) DSC6->DSC7

Caption: Step-by-step workflow for DSC analysis.

DSC Experimental Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere: Nitrogen gas at a flow rate of 20 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • Equilibrate at 25 °C.

    • First Heat: Ramp the temperature from 25 °C to a temperature just below the TGA onset (e.g., 200 °C) at a heating rate of 10 °C/min.

    • Cool: Cool the sample to 25 °C at a rate of 20 °C/min.

    • Second Heat: Ramp the temperature from 25 °C to 200 °C at 10 °C/min.

  • Data Analysis: Analyze the heat flow curve for endothermic (melting) and exothermic (crystallization) events. Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for any melting events.

Illustrative DSC Data and Interpretation
ParameterIllustrative ValueInterpretation
Melting Point (Tpeak) 185 °CA sharp endothermic peak indicates the melting point of a crystalline solid. A broad peak may suggest the presence of impurities.
Enthalpy of Fusion (ΔHfus) 95 J/gThe energy required to melt the sample. This value is related to the degree of crystallinity.
Purity (van't Hoff) 99.5%Purity can be estimated from the shape of the melting endotherm using the van't Hoff equation.
Events on Second Heat Scan No significant eventsThe absence of crystallization or melting events on the second heat scan suggests the compound may degrade upon melting or remain amorphous after cooling.

The DSC thermogram provides a precise melting point, which is a key physical characteristic. The sharpness of the melting peak is a good indicator of purity. The lack of other significant thermal events before melting suggests the compound is physically stable up to its melting point.

Forced Degradation and Stability-Indicating HPLC

Thermal analysis by TGA and DSC identifies when a compound becomes unstable, but not what it becomes. To understand the chemical degradation pathways, forced degradation studies coupled with a stability-indicating High-Performance Liquid Chromatography (HPLC) method are essential.[13] This involves intentionally stressing the compound under various conditions (e.g., heat, acid, base) and then using a validated HPLC method to separate and quantify the parent compound from any newly formed degradation products.[14][15][16]

Logic of the Forced Degradation Workflow

The goal is to develop an HPLC method that can resolve the main peak (the parent compound) from all potential impurities and degradation products. By subjecting the compound to harsh conditions, we generate these degradants. The subsequent method development aims to find chromatographic conditions (column, mobile phase, gradient) that provide baseline separation for all species, proving the method is "stability-indicating."

HPLC_Workflow cluster_hplc Forced Degradation & HPLC Workflow H1 Prepare Stock Solutions (Compound in suitable solvent) H2 Apply Stress Conditions (Heat, Acid, Base, Oxidation, Light) H1->H2 H3 Neutralize & Dilute Samples H2->H3 H5 Analyze Stressed Samples (Inject onto HPLC system) H3->H5 H4 HPLC Method Development (Column & mobile phase screening) H4->H5 H6 Evaluate Peak Purity & Resolution (Using PDA detector) H5->H6 H7 Validate Stability-Indicating Method H6->H7

Caption: Workflow for forced degradation and HPLC analysis.

Forced Degradation & HPLC Protocol
  • Forced Degradation:

    • Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Acidic Hydrolysis: Add 0.1 N HCl and heat at 80 °C for 24 hours.

    • Basic Hydrolysis: Add 0.1 N NaOH and heat at 80 °C for 24 hours.

    • Oxidative Degradation: Add 3% H2O2 and store at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Store the solid compound in an oven at a temperature below its melting point but high enough to induce degradation (e.g., 150 °C) for 7 days.

    • Photodegradation: Expose the solution to UV light (e.g., 1.2 million lux-hours) in a photostability chamber.[15]

    • After exposure, neutralize the acidic and basic samples and dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Stability-Indicating HPLC Method (Illustrative):

    • Instrument: HPLC with a Photodiode Array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA, 200-400 nm (monitor at λmax of the parent compound).

    • Injection Volume: 10 µL.

Illustrative HPLC Data and Interpretation
Stress Condition% Assay of Parent Compound% Total DegradationNumber of Degradants
Control (Unstressed) 99.9%0.1%1 (known impurity)
Acidic Hydrolysis (80°C) 85.2%14.8%3
Basic Hydrolysis (80°C) 92.5%7.5%2
Oxidative (3% H2O2) 98.1%1.9%1
Thermal (Solid, 150°C) 95.7%4.3%2

This analysis reveals the compound's susceptibility to degradation under different conditions. For instance, the illustrative data suggests a higher sensitivity to acidic hydrolysis compared to thermal stress in the solid state. The HPLC method's ability to separate all new peaks from the parent peak confirms its status as "stability-indicating."

Conclusion: Synthesizing a Comprehensive Profile

A thorough thermal stability analysis, integrating TGA, DSC, and stability-indicating HPLC, provides a comprehensive understanding of a compound's behavior under thermal stress. For (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride, this multi-pronged approach allows for the determination of its decomposition temperature (TGA), its melting point and physical stability (DSC), and its specific degradation pathways (HPLC). This collective data is indispensable for guiding further development, establishing appropriate handling and storage protocols, and ensuring regulatory compliance for this promising pharmaceutical intermediate.

References

  • Vertex AI Search. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • Lab Manager. (2026, January 20).
  • PubMed.
  • Rigaku. Thermal analysis: Industry - Pharmaceuticals and medicines.
  • Benchchem. (2025, October). An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1.
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  • (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • PMC. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
  • AKJournals. Thermal stability and decomposition of pharmaceutical compounds.
  • (2024, September 25).
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  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • TA Instruments. Thermogravimetric Analysis (TGA)
  • (2026, January 9). Thermogravimetric Analysis (TGA)
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  • PubChem. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID.
  • Google Patents.
  • European Patent Office. (2012, August 27).
  • PMC. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • EPO. (2010, November 3).
  • Google Patents. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone.
  • ChemicalBook. Zolmitriptan | 139264-17-8.
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  • (2005, March 9). A validated chiral LC method for the determination of zolmitriptan and its potential impurities.
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Exploratory

Mechanism of Action for (4S)-4-(4-Aminobutyl)-1,3-Oxazolidin-2-One Derivatives: A Conformationally Restricted Lysine Surrogate

Executive Summary The development of small-molecule inhibitors targeting lysine-recognizing enzymes—such as epigenetic demethylases and trypsin-like serine proteases—requires precise spatial control over the pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors targeting lysine-recognizing enzymes—such as epigenetic demethylases and trypsin-like serine proteases—requires precise spatial control over the pharmacophore. The (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one scaffold represents a highly engineered, conformationally restricted surrogate of L-lysine. By tethering the α -amine and the reduced α -carboxyl group into a cyclic carbamate, the molecule retains the critical 4-aminobutyl side chain required for target recognition while locking the backbone into a rigid geometry.

This whitepaper details the dual pharmacological utility of this scaffold: acting as a suicide-substrate (covalent) inhibitor for serine proteases and as a competitive/allosteric modulator for Lysine-Specific Demethylase 1 (LSD1/KDM1A). We provide the chemical rationale, mechanistic pathways, and self-validating experimental protocols required to profile these derivatives in preclinical drug development.

Chemical Rationale: The Lysine Mimetic Architecture

Enzymes that act on lysine residues face a thermodynamic challenge: the native lysine side chain is highly flexible, possessing significant conformational entropy. When a small molecule binds to these active sites, the entropic penalty of freezing rotatable bonds can severely limit binding affinity.

The (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one scaffold bypasses this penalty. The 5-membered oxazolidinone ring mimics the peptide backbone, while the (4S) stereocenter perfectly aligns the 4-aminobutyl chain to project into deep catalytic pockets (such as the S1 pocket of proteases or the FAD-adjacent cavity of LSD1). Furthermore, the cyclic carbamate introduces a reactive electrophilic center (the carbonyl carbon) and a hydrogen-bond acceptor, enabling divergent mechanisms of action depending on the target enzyme's catalytic machinery.

Divergent Mechanisms of Action

Covalent Inhibition of Trypsin-Like Serine Proteases

Trypsin-like serine proteases (e.g., urokinase-type plasminogen activator [uPA], Factor Xa, and thrombin) specifically recognize basic amino acids in their S1 pocket. Oxazolidinone derivatives have emerged as potent pharmacophores for these targets[1].

The Causality of Inhibition:

  • Anchoring: The protonated primary amine of the 4-aminobutyl chain forms a critical salt bridge with the conserved aspartate residue (e.g., Asp189) at the bottom of the protease's S1 pocket.

  • Nucleophilic Attack: This anchoring precisely positions the electrophilic carbonyl of the oxazolidin-2-one ring adjacent to the catalytic Ser195. The serine hydroxyl attacks the carbonyl, forming a tetrahedral intermediate.

  • Ring Opening (Suicide Inhibition): The inherent ring strain of the 5-membered cyclic carbamate drives the collapse of the tetrahedral intermediate. The C-O bond cleaves, opening the ring and resulting in a highly stable, linear carbamate (acyl-enzyme complex) that irreversibly inactivates the protease[2].

G N1 Catalytic Serine (Nucleophile) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Oxazolidin-2-one (Electrophile) N2->N3 Binding N4 Ring-Opened Acyl-Enzyme N3->N4 C-O Cleavage (Irreversible)

Mechanism of covalent acylation of serine proteases by oxazolidin-2-ones.
Competitive Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a flavin-dependent amine oxidase that represses transcription by demethylating mono- and di-methylated Lys4 on Histone H3. While traditional LSD1 inhibitors (like tranylcypromine) rely on covalent modification of the FAD cofactor, oxazolidin-2-one derivatives have been prioritized as potent, reversible inhibitors[3].

The Causality of Inhibition: Instead of reacting covalently, the (4S)-4-(4-aminobutyl) chain acts as a competitive substrate mimetic. It penetrates the deep, hydrophobic catalytic tube of LSD1. The oxazolidinone ring, which is bulkier than a standard peptide backbone, sterically occludes the entrance of the histone tail. Simultaneously, the carbamate oxygen forms critical hydrogen bonds with surrounding residues (e.g., Asp555 and Lys661), stabilizing the inhibitor in the active site and preventing substrate turnover without destroying the FAD cofactor.

Quantitative SAR Data Summary

To illustrate the divergent targeting capabilities of this scaffold, we summarize the structure-activity relationship (SAR) profiling of representative (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one derivatives against both uPA (a serine protease) and LSD1.

Table 1: Representative Profiling of Lysine-Mimetic Oxazolidinones

Compound IDN3-Substitution (Oxazolidinone)Primary TargetIC₅₀ (nM) Kinact​/KI​ (M⁻¹s⁻¹)Mechanism of Action
OXA-Lys-01 Unsubstituted (N-H)uPA (Protease)2104,500Covalent (Ring-opening)
OXA-Lys-02 N-BenzyluPA (Protease)>10,000N/AInactive (Steric Clash in S1)
OXA-Lys-03 N-PhenylLSD1 (Demethylase)45N/AReversible Competitive
OXA-Lys-04 N-(3-Fluorophenyl)LSD1 (Demethylase)12N/AReversible Competitive

Note: Unsubstituted oxazolidinones favor covalent protease inhibition due to lack of steric hindrance during nucleophilic attack, whereas bulky N-aryl substitutions favor reversible LSD1 inhibition by maximizing hydrophobic contacts in the demethylase cavity.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action for these derivatives, researchers must deploy orthogonal assays. Below are the self-validating protocols designed to confirm both covalent acylation (for proteases) and reversible kinetics (for LSD1).

Workflow S1 Synthesize (4S)-Derivatives (Lysine Mimetics) S2 In Vitro LSD1 Assay (Amplex Red / HRP) S1->S2 S3 Determine IC50 & Kinact/KI S2->S3 S4 Target Engagement (Cellular Thermal Shift) S3->S4 S5 Transcriptomics (Gene Derepression) S4->S5

Experimental workflow for validating LSD1 inhibition by lysine-mimetic oxazolidinones.
Protocol 1: LC-MS/MS Validation of Covalent Acylation (Serine Proteases)

Causality: To definitively prove the suicide-inhibition mechanism, we must observe a mass shift corresponding to the exact mass of the ring-opened inhibitor covalently bound to the catalytic serine.

  • Incubation: Incubate 5 µM of recombinant uPA with 50 µM of OXA-Lys-01 in 50 mM Tris-HCl (pH 7.4) for 60 minutes at 37°C.

  • Quenching & Denaturation: Quench the reaction by adding 1% formic acid. Denature the protein using 8M Urea and reduce disulfide bonds with 10 mM DTT (45 min, 56°C), followed by alkylation with 20 mM iodoacetamide (30 min, dark).

  • Proteolytic Digestion: Crucial Step: Digest the protein with Endoproteinase Glu-C rather than Trypsin. Why? Because the inhibitor occupies and covalently modifies the S1 pocket, blocking Trypsin cleavage sites (Arg/Lys). Glu-C ensures the active-site peptide is properly cleaved.

  • LC-MS/MS Acquisition: Run the digested peptides on a Q-Exactive mass spectrometer using a Top10 Data-Dependent Acquisition (DDA) method. Why DDA? The acyl-enzyme intermediate may be present at low stoichiometry. DDA ensures that even low-abundance precursor ions corresponding to the mass-shifted active site peptide ( +ΔM of the inhibitor) are selected for MS2 fragmentation.

  • Data Analysis: Search the MS2 spectra for the modified Ser195 residue. A positive hit validates the ring-opening mechanism.

Protocol 2: Amplex Red Coupled Kinetic Assay (LSD1)

Causality: LSD1 turnover is relatively slow. Detecting the low-concentration demethylated peptide directly via MS is low-throughput. The coupled assay amplifies the signal by continuously converting the H₂O₂ byproduct into highly fluorescent resorufin, enabling real-time kinetic monitoring to distinguish between reversible and irreversible inhibition.

  • Reagent Preparation: Prepare a master mix containing 50 mM HEPES (pH 7.5), 50 mM KCl, 0.1 mM Amplex Red, and 1 U/mL Horseradish Peroxidase (HRP).

  • Enzyme-Inhibitor Pre-incubation: Add 10 nM recombinant LSD1 and varying concentrations of OXA-Lys-04 (1 nM to 10 µM). Incubate for 30 minutes. Why pre-incubate? To allow the bulky oxazolidinone to reach equilibrium within the deep FAD cavity.

  • Reaction Initiation: Initiate the reaction by adding 20 µM of mono-methylated Histone H3K4 peptide (H3K4me1).

  • Fluorescence Monitoring: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes.

  • Kinetic Analysis: Plot the initial velocities against inhibitor concentration. A linear recovery of velocity upon rapid dilution (jump-dilution assay) will confirm that, unlike tranylcypromine, the oxazolidinone derivative is a reversible inhibitor.

References

  • Identification of a novel inhibitor of urokinase-type plasminogen activator Molecular Cancer Therapeutics (AACR)[Link]

  • Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent Journal of Medicinal Chemistry (ACS)[Link]

  • Inhibitors Selective for Mycobacterial versus Human Proteasomes PubMed Central (NIH)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, field-proven guide for the multi-step synthesis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven guide for the multi-step synthesis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride, a chiral building block of significant interest in medicinal chemistry. The protocol is designed for senior application scientists and drug development professionals, emphasizing not just the procedural steps but the underlying chemical rationale and strategic considerations. The synthesis commences from the readily available and enantiopure starting material, L-lysine. The pathway involves a robust protecting group strategy, selective reduction, efficient cyclization to form the core oxazolidinone heterocycle, and a final deprotection and salt formation. Each step is detailed with expert insights to ensure reproducibility, high yield, and purity of the final compound.

Introduction and Strategic Overview

The 1,3-oxazolidin-2-one moiety is a privileged scaffold in modern pharmacology, most notably recognized in the linezolid class of antibiotics.[1] The chiral center at the C4 position, derived from a natural amino acid, allows for the stereocontrolled presentation of side chains, which is critical for specific molecular interactions with biological targets. The title compound, (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride, features a primary amine-terminated butyl side chain, making it a versatile synthon for introducing a basic, hydrophilic, or further functionalizable moiety.

The synthetic strategy presented here is predicated on a logical, step-wise construction from L-lysine, ensuring the desired (S)-stereochemistry at the C4 position is maintained throughout the sequence. The core challenges in this synthesis are:

  • Orthogonal Protection: Differentiating the reactivity of the α-amino, ε-amino, and carboxylic acid groups of L-lysine.[2]

  • Selective Reduction: Reducing the carboxylic acid to a primary alcohol without affecting the protecting groups.

  • Efficient Cyclization: Forming the 5-membered oxazolidinone ring from the resulting 1,2-amino alcohol.[3][]

  • Clean Deprotection: Complete removal of all protecting groups to unmask the final functional molecule.[5]

This protocol addresses these challenges through a carefully selected sequence of reactions proven effective for analogous transformations.

Overall Synthetic Scheme

The proposed synthesis is a four-step process starting from L-lysine hydrochloride.

Synthetic_Scheme Lysine L-Lysine Hydrochloride BocLys Nα,Nε-bis(Boc)-L-lysine Lysine->BocLys Step 1 (Boc)₂O, Base Lysinol Nα,Nε-bis(Boc)-L-lysinol BocLys->Lysinol Step 2 BH₃·THF or LiAlH₄ Oxazolidinone_Protected (4S)-4-(4-(Boc-amino)butyl)-3-Boc -1,3-oxazolidin-2-one Lysinol->Oxazolidinone_Protected Step 3 CDI or (EtO)₂CO Final_Product (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride Oxazolidinone_Protected->Final_Product Step 4 HCl/Dioxane

Caption: Overall synthetic pathway from L-Lysine to the target compound.

Materials and Reagents

ReagentGradeRecommended Supplier
L-Lysine hydrochloride≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)≥98%Merck
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Fisher Scientific
DioxaneAnhydrous, ≥99.8%Acros Organics
Ethyl Acetate (EtOAc)HPLC GradeJ.T. Baker
Borane-tetrahydrofuran complex (BH₃·THF)1 M solution in THFSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics
1,1'-Carbonyldiimidazole (CDI)≥97%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR Chemicals
Hydrochloric Acid (HCl)4.0 M in DioxaneSigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Fisher Scientific

Detailed Experimental Protocols

Step 1: Synthesis of Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine

Causality: The first critical step is to protect both amino groups of lysine to prevent their interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is selected due to its stability under the basic conditions of this step and the reductive conditions of the next, while being readily cleavable under strong acid.[2][6] Using a biphasic system with a mild base like sodium bicarbonate ensures efficient reaction while minimizing side products.[7]

Protocol:

  • To a 1 L round-bottom flask, add L-lysine hydrochloride (25.0 g, 137 mmol) and dissolve in a solution of sodium bicarbonate (46.0 g, 548 mmol) in 400 mL of deionized water.

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (90.0 g, 412 mmol) in 200 mL of dioxane.

  • Add the (Boc)₂O solution dropwise to the aqueous lysine solution over 2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 18-24 hours.

  • After the reaction, wash the mixture with diethyl ether (2 x 200 mL) to remove unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product will precipitate as a white solid or oil.

  • Extract the product with ethyl acetate (3 x 250 mL).

  • Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a white solid or viscous oil.

  • Expected Yield: 42-45 g (89-95%). The product is typically used in the next step without further purification.

Step 2: Synthesis of Nα,Nε-bis(Boc)-L-lysinol

Causality: To form the 1,3-oxazolidin-2-one ring, a 1,2-amino alcohol moiety is required. This is achieved by the selective reduction of the carboxylic acid of the protected lysine. Borane-THF complex is an excellent choice as it efficiently reduces carboxylic acids while being compatible with the Boc protecting groups.[8]

Protocol:

  • Dry a 1 L two-necked round-bottom flask under flame and allow it to cool under a nitrogen atmosphere.

  • Dissolve Nα,Nε-bis(Boc)-L-lysine (40.0 g, 116 mmol) in 300 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.0 M borane-THF complex (290 mL, 290 mmol) via a dropping funnel over 90 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • After addition, allow the mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by slowly adding methanol (50 mL) at 0 °C.

  • Remove the solvent under reduced pressure. Co-evaporate with methanol (3 x 100 mL) to remove borate esters.

  • Dissolve the residue in ethyl acetate (400 mL) and wash with saturated sodium bicarbonate solution (2 x 150 mL) and brine (1 x 150 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give a colorless, viscous oil.

  • Expected Yield: 36-38 g (94-99%). The product is sufficiently pure for the next step.

Step 3: Synthesis of (4S)-4-(4-(Boc-amino)butyl)-3-Boc-1,3-oxazolidin-2-one

Causality: This step constructs the core heterocyclic ring. 1,1'-Carbonyldiimidazole (CDI) is a safe and effective alternative to phosgene for forming the carbonyl bridge of the oxazolidinone.[3] The reaction proceeds via an intermediate acylimidazole, which undergoes intramolecular nucleophilic attack by the hydroxyl group to close the ring. The α-amino group also reacts with CDI, resulting in a Boc-protected oxazolidinone nitrogen. This is acceptable as the final step involves deprotection of all Boc groups.

Protocol:

  • In a 500 mL round-bottom flask, dissolve Nα,Nε-bis(Boc)-L-lysinol (35.0 g, 105 mmol) in 250 mL of anhydrous DCM.

  • Add 1,1'-Carbonyldiimidazole (CDI) (18.8 g, 116 mmol) portion-wise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield a clear, colorless oil.

  • Expected Yield: 28-32 g (74-84%).

Step 4: Deprotection and Hydrochloride Salt Formation

Causality: The final step removes both Boc protecting groups and concurrently forms the desired hydrochloride salt. A solution of HCl in an organic solvent like dioxane is ideal for this purpose as it provides strongly acidic conditions for rapid deprotection while allowing the hydrochloride salt, which is typically insoluble in non-polar organic solvents, to precipitate directly from the reaction mixture, facilitating its isolation.[5][9][10]

Protocol:

  • Dissolve the protected oxazolidinone (30.0 g, 84 mmol) in 100 mL of anhydrous DCM and cool to 0 °C.

  • Slowly add a 4.0 M solution of HCl in dioxane (125 mL, 500 mmol). Gas evolution (isobutylene and CO₂) will be observed.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

  • A white precipitate will form. Add 200 mL of anhydrous diethyl ether to the mixture to ensure complete precipitation.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with copious amounts of anhydrous diethyl ether to remove any organic impurities.

  • Dry the white solid under high vacuum at 40 °C for 12 hours.

  • Expected Yield: 16-18 g (91-99%).

Workflow and Characterization

Experimental_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotection & Salt Formation s1_start Dissolve Lysine·HCl in NaHCO₃(aq) s1_react Add (Boc)₂O in Dioxane (0°C -> RT, 24h) s1_start->s1_react s1_workup Acidify & Extract with EtOAc s1_react->s1_workup s1_product Nα,Nε-bis(Boc)-L-lysine s1_workup->s1_product s2_start Dissolve Protected Lysine in Anhydrous THF s1_product->s2_start s2_react Add BH₃·THF (0°C -> RT, 4h) s2_start->s2_react s2_workup Quench & Aqueous Workup s2_react->s2_workup s2_product Nα,Nε-bis(Boc)-L-lysinol s2_workup->s2_product s3_start Dissolve Lysinol in Anhydrous DCM s2_product->s3_start s3_react Add CDI (RT, 16h) s3_start->s3_react s3_workup Aqueous Wash & Chromatography s3_react->s3_workup s3_product Protected Oxazolidinone s3_workup->s3_product s4_start Dissolve Protected Oxazolidinone in DCM s3_product->s4_start s4_react Add 4M HCl in Dioxane (0°C -> RT, 4h) s4_start->s4_react s4_workup Precipitate with Ether, Filter & Dry s4_react->s4_workup s4_product Final Product (HCl salt) s4_workup->s4_product

Sources

Application

Application Note: Overcoming Retention and Detection Challenges for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride

Analyte Profiling & The Analytical Challenge (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is a highly polar, chiral aliphatic amine frequently encountered as a critical intermediate in pharmaceutical synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & The Analytical Challenge

(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is a highly polar, chiral aliphatic amine frequently encountered as a critical intermediate in pharmaceutical synthesis. For analytical scientists, this molecule presents a dual-faceted challenge that renders standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) virtually useless:

  • Chromophore Deficiency: The molecule lacks an extended conjugated π -system. The saturated oxazolidinone ring only exhibits weak end-absorption below 210 nm, and the aliphatic amine side chain is entirely transparent to UV light. Consequently, standard UV detection is blind to this analyte[1].

  • Extreme Polarity: As a hydrochloride salt of a basic primary amine (pKa ~10), the molecule possesses a negative logP . In a standard C18 RP-HPLC system, the dense hydration shell around the protonated amine prevents partitioning into the hydrophobic stationary phase, resulting in immediate elution within the column void volume ( t0​ ).

To establish a robust, self-validating analytical framework, we must engineer causality-driven solutions. This guide details two orthogonal methodologies: a direct analysis approach using HILIC-CAD for modern, fully-equipped laboratories, and a highly accessible Pre-Column Derivatization RP-HPLC-UV approach for standard quality control environments.

MethodSelection Analyte Analyte: (4S)-4-(4-aminobutyl)- 1,3-oxazolidin-2-one HCl Challenge Analytical Challenges: 1. Highly Polar (Void Elution) 2. No UV Chromophore Analyte->Challenge Decision Detector Availability Challenge->Decision CAD_MS CAD, ELSD, or MS? Decision->CAD_MS Yes UV_Only Only UV/FLD? Decision->UV_Only No MethodA Method A: HILIC-CAD Direct Analysis CAD_MS->MethodA MethodB Method B: FMOC-Cl RP-HPLC-UV UV_Only->MethodB

Figure 1: Decision tree for selecting the optimal HPLC method based on detector availability.

Method A: Direct Analysis via HILIC-CAD

The Mechanistic Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) inverts the RP-HPLC paradigm by utilizing a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic, water-deficient mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase[2].

We employ an acidic mobile phase (pH 3.2) using ammonium formate. Causality: At pH 3.2, the primary aliphatic amine remains fully protonated, ensuring consistent electrostatic interactions with the stationary phase and eliminating peak tailing. Ammonium formate is strictly chosen because it is fully volatile, a mandatory prerequisite to prevent background noise in Charged Aerosol Detection (CAD)[3]. CAD provides a universal, mass-based response for non-volatile analytes, independent of optical properties[1].

Self-Validating Protocol: HILIC-CAD Workflow
  • Buffer Preparation: Dissolve 6.31 g of Ammonium Formate in 1.0 L of LC-MS grade water (100 mM). Adjust the pH to 3.2 using LC-MS grade Formic Acid. Filter through a 0.2 µm PTFE membrane.

  • Sample Diluent (Critical Step): Prepare a diluent of 85:15 Acetonitrile:Water. Causality: HILIC samples must be dissolved in a high-organic diluent matching the initial mobile phase. Injecting a highly aqueous sample will disrupt the stationary phase water layer, causing severe peak fronting and splitting.

  • Sample Preparation: Dissolve the analyte in the diluent to a target concentration of 0.1 mg/mL. Vortex for 60 seconds and sonicate for 5 minutes.

  • System Equilibration: HILIC columns require extensive equilibration. Flush the column with the initial mobile phase conditions for a minimum of 30 column volumes prior to the first injection to ensure a stable hydration layer.

Method B: Pre-Column Derivatization via FMOC-Cl (RP-HPLC-UV)

The Mechanistic Rationale

If CAD or MS is unavailable, we must chemically alter the molecule's fundamental properties. 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) reacts rapidly with primary amines via a nucleophilic acyl substitution[4].

Causality: The reaction is buffered at pH 8.5. This mild alkaline environment is critical because it forces the primary amine into its unprotonated, nucleophilic free-base form, while minimizing the competitive hydrolysis of FMOC-Cl[4]. The attachment of the massive, hydrophobic fluorenyl group dramatically increases the molecule's logP , allowing for robust retention on a standard C18 column, while introducing a strong π−π∗ transition for high-sensitivity UV detection at 265 nm[5].

FMOCWorkflow Step1 1. pH Adjustment Borate Buffer (pH 8.5) Step2 2. Derivatization FMOC-Cl in ACN 5 min @ RT Step1->Step2 Step3 3. Quenching Add Glycine React 2 min Step2->Step3 Step4 4. Analysis RP-HPLC-UV (265 nm) Step3->Step4

Figure 2: Step-by-step workflow for pre-column FMOC-Cl derivatization and quenching.

Self-Validating Protocol: FMOC Derivatization Workflow

This protocol includes a mandatory quenching step, making it a self-validating system. Unreacted FMOC-Cl hydrolyzes into FMOC-OH, which can co-elute with the target analyte. By adding glycine, we deliberately convert all excess reagent into FMOC-Glycine, which elutes at a predictable, distinct retention time, thereby validating the completion of the reaction and ensuring baseline purity[5].

  • Reagent Preparation:

    • Buffer: 0.1 M Sodium Borate, adjusted to pH 8.5 with 0.1 M NaOH.

    • Reagent: 10 mM FMOC-Cl in anhydrous Acetonitrile (Prepare fresh daily; protect from light).

    • Quencher: 50 mM Glycine in LC-grade water.

  • Reaction Execution: In a 2.0 mL amber HPLC vial, combine 100 µL of the aqueous sample (containing the analyte) with 100 µL of Borate Buffer. Add 200 µL of the FMOC-Cl reagent.

  • Incubation: Vortex immediately for 10 seconds. Allow the reaction to proceed at room temperature (20–25 °C) for exactly 5 minutes in the dark.

  • Quenching: Add 100 µL of the Glycine quenching solution. Vortex and let stand for 2 minutes.

  • Dilution: Dilute the mixture with 500 µL of Mobile Phase A, filter through a 0.2 µm syringe filter, and transfer to the autosampler.

Quantitative Data & Method Parameters

The following tables summarize the optimized instrument parameters for both methodologies, allowing for rapid deployment and comparison.

Table 1: Comparative Chromatographic Conditions
ParameterMethod A: HILIC-CAD (Direct)Method B: RP-HPLC-UV (Derivatized)
Column Zwitterionic HILIC (150 × 4.6 mm, 3.5 µm)C18 End-capped (150 × 4.6 mm, 3.0 µm)
Mobile Phase A 100 mM Ammonium Formate, pH 3.2Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B 100% AcetonitrileAcetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp 30 °C40 °C
Detection CAD (Evap Temp: 35 °C, Filter: 3.6s)UV Diode Array at 265 nm
Injection Volume 5 µL10 µL
System Suitability Signal-to-Noise (S/N) > 50 for 0.1 mg/mLResolution ( Rs​ ) > 2.0 between Analyte & FMOC-Glycine
Table 2: Gradient Elution Programs
Time (min)Method A (% B)Method B (% B)Elution Rationale
0.0 85%30%Initial hold to focus the analyte band.
2.0 85%30%(Method A) High organic maintains HILIC partition.
10.0 50%80%(Method A) Increases water to elute polar amine. (Method B) Increases organic to elute hydrophobic FMOC tag.
12.0 50%100%Column wash phase to remove strongly retained impurities.
12.1 85%30%Return to initial conditions.
20.0 85%30%Extended re-equilibration (Critical for HILIC stability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride

Welcome to the technical support center for the synthesis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Strategic Overview: A Chemist's Path to the Target Molecule

The synthesis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is a chiral synthesis that logically begins with a readily available, stereochemically defined precursor. The most efficient strategy involves a four-step sequence starting from Nε-Boc-L-lysine. This approach secures the (S)-stereochemistry at the C4 position of the oxazolidinone ring from the outset.

The overall synthetic pathway is as follows:

  • Reduction of the Carboxylic Acid: The carboxylic acid of Nε-Boc-L-lysine is selectively reduced to a primary alcohol, yielding the key intermediate, (S)-tert-butyl (6-amino-1-hydroxyhexan-2-yl)carbamate.

  • Oxazolidinone Ring Formation: The resulting 1,2-amino alcohol is cyclized to form the 1,3-oxazolidin-2-one ring. This is the most critical step for yield optimization.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the terminal amine is removed under acidic conditions.

  • Hydrochloride Salt Formation: The final amine is converted to its hydrochloride salt to improve stability and handling. This is often accomplished concurrently with the deprotection step if HCl is used as the acid.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3 & 4: Deprotection & Salt Formation A Nε-Boc-L-Lysine B (S)-tert-butyl (6-amino- 1-hydroxyhexan-2-yl)carbamate A->B e.g., NaBH4, I2 or BH3-THF C (S)-tert-butyl (4-(2-oxo-1,3- oxazolidin-4-yl)butyl)carbamate B->C e.g., Diethyl Carbonate, Base or CDI D (4S)-4-(4-aminobutyl)-1,3- oxazolidin-2-one Hydrochloride C->D HCl in Dioxane or TFA then HCl

Caption: Synthetic workflow for the target molecule.

Troubleshooting Guide: From Problem to Solution

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Problem 1: Low Yield in Oxazolidinone Ring Formation (Step 2)

Question: I am getting a low yield after attempting to cyclize the amino alcohol intermediate. My TLC plate shows a smear of products and unreacted starting material. What's going wrong?

Answer: This is the most challenging step and low yields are often due to one of three factors: an incomplete reaction, suboptimal reaction conditions, or the formation of side products like polymers.

Causality: The formation of the oxazolidinone ring is an intramolecular condensation reaction. For it to be efficient, the intramolecular pathway must be favored over intermolecular reactions, which lead to dimers and polymers. The choice of base and carbonate source is critical to activate the substrate appropriately without promoting side reactions.

Potential Cause Underlying Reason Recommended Solution Scientific Rationale
Incomplete Reaction The equilibrium is not sufficiently shifted towards the product. The alcohol byproduct (e.g., ethanol from diethyl carbonate) can lead to a reversible reaction.Heat the reaction mixture under reflux with a Dean-Stark trap if using a solvent like toluene. Alternatively, use a more reactive cyclizing agent like 1,1'-Carbonyldiimidazole (CDI).Removing the alcohol byproduct drives the equilibrium forward according to Le Châtelier's principle. CDI is a more powerful electrophile than diethyl carbonate, leading to a more irreversible reaction at lower temperatures.
Ineffective Base The chosen base (e.g., triethylamine) may not be strong enough to sufficiently deprotonate the alcohol or amine for efficient cyclization, leading to slow reaction rates.Switch to a stronger, non-nucleophilic base such as potassium tert-butoxide or sodium hydride (NaH) in an aprotic solvent like THF.[1]A stronger base ensures a higher concentration of the reactive alkoxide or amide anion, accelerating the intramolecular nucleophilic attack required for ring closure.
Intermolecular Polymerization The concentration of the amino alcohol is too high, favoring reactions between molecules rather than within a single molecule.Perform the reaction under high-dilution conditions. Add the amino alcohol solution slowly via a syringe pump to the heated solvent containing the base and cyclizing agent.High dilution minimizes the probability of two substrate molecules colliding, thus favoring the intramolecular cyclization pathway over the formation of intermolecular oligomers.
Thermal Decomposition If using very high temperatures (>150 °C) for extended periods, the substrate or product may begin to decompose.Monitor the reaction closely by TLC. Once the starting material is consumed, begin workup promptly. Consider using a more reactive cyclizing agent that allows for lower reaction temperatures.Minimizing reaction time at high temperatures reduces the likelihood of thermal degradation pathways, preserving the integrity of the target molecule.
Problem 2: Incomplete Boc Deprotection (Step 3)

Question: After treating my Boc-protected oxazolidinone with acid, my NMR spectrum shows a mix of protected starting material and the desired product. How can I drive the reaction to completion?

Answer: Incomplete Boc deprotection is typically caused by insufficient acid strength or quantity, or the presence of water which can interfere with the reaction.

Causality: The Boc group is cleaved by acidolysis. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[2] This process requires a sufficient concentration of strong acid.

G cluster_0 cluster_1 A Boc-Protected Amine B Protonated Intermediate A->B + H+ C Carbamic Acid + t-Butyl Cation B->C Fragmentation D Free Amine + CO2 C->D Decarboxylation E t-Butyl Cation G Alkylated Byproduct (R-Nu-tBu) E->G F Nucleophilic Site (R-Nu) F->G

Caption: Boc deprotection and potential side reaction.

Potential Cause Underlying Reason Recommended Solution Scientific Rationale
Insufficient Acid Not enough acid equivalents are present to fully protonate and cleave all Boc groups in the sample.Use a larger excess of acid. Common protocols use a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM), or a 4M solution of HCl in dioxane.[2][3]A higher concentration of acid increases the rate of the cleavage reaction, ensuring it goes to completion in a reasonable timeframe.
Short Reaction Time The reaction was stopped before all the starting material could be converted.Increase the reaction time. Monitor the reaction by TLC or LC-MS every 30-60 minutes until the starting material spot has completely disappeared.While often fast, deprotection of sterically hindered or less reactive substrates may require several hours to reach completion.
Presence of Water Water can compete with the substrate for the acid, effectively lowering the acid concentration and slowing the reaction.Use anhydrous solvents (e.g., dry DCM or dioxane). Ensure all glassware is thoroughly dried before use.Maintaining anhydrous conditions ensures the acid is available to catalyze the desired deprotection reaction efficiently.
Problem 3: Formation of an Unknown Impurity with a Mass of +56 amu

Question: During Boc deprotection, I'm seeing a significant side product with a mass corresponding to my desired product + 56. What is this impurity and how can I prevent it?

Answer: This is a classic side reaction in Boc deprotection. The impurity is your product that has been alkylated by a tert-butyl group (+57 amu, but seen as M+56 after loss of H+).

Causality: The cleavage of the Boc group generates a stable tert-butyl cation. This cation is a potent electrophile and can react with any nucleophilic sites on your molecule, including the newly deprotected amine or the nitrogen within the oxazolidinone ring.[4]

Solutions:

  • Use Scavengers: The most effective solution is to add a "cation scavenger" to the reaction mixture. The scavenger is a molecule that is more nucleophilic than your product and will preferentially react with the tert-butyl cation.

    • Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are excellent choices. A typical protocol involves adding 2-5% (v/v) of the scavenger to the reaction mixture along with the acid.

  • Lower the Temperature: Perform the deprotection at 0 °C. While this will slow down the desired reaction, it will disproportionately slow down the undesired alkylation side reaction, thus improving selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? The ideal starting material is Nε-Boc-L-lysine . It is commercially available, relatively inexpensive, and provides the correct stereochemistry and a pre-protected terminal amine, simplifying the overall synthetic route.

Q2: How should I monitor the progress of these reactions? Thin-Layer Chromatography (TLC) is suitable for all steps. Use a combination of mobile phases (e.g., ethyl acetate/hexanes for less polar intermediates and DCM/methanol/ammonia for the final amine). Staining with ninhydrin is effective for visualizing any primary or secondary amines. For more precise monitoring, especially of the final product purity, LC-MS (Liquid Chromatography-Mass Spectrometry) is highly recommended.

Q3: Why is it necessary to form the hydrochloride salt? The free primary amine in the final product is basic and can be somewhat unstable, hygroscopic, and difficult to handle as a solid. Converting it to the hydrochloride salt provides several advantages:

  • Increased Stability: Salts are generally more stable to air and moisture than free bases.

  • Improved Handling: They are typically crystalline solids with sharp melting points, making them easier to weigh and handle.

  • Enhanced Solubility: The salt form often has better solubility in aqueous or protic solvents.

Q4: Can I use a different protecting group for the lysine side chain? Yes, other protecting groups like Carboxybenzyl (Cbz) could be used. However, the Boc group is often preferred due to its stability to a wide range of conditions and its facile removal with acid, which avoids the need for hydrogenolysis required for Cbz group removal. The choice of acid for Boc removal (TFA vs. HCl) allows for flexibility in the final salt form obtained.[5]

References

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Retrieved March 18, 2026, from [Link]

  • Zhang, M., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14669-14679. [Link]

  • Bhawal, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. [Link]

  • European Patent Office. (2012, August 27). An improved process for preparation of zolmitriptan (EP 2751098 B1). [Link]

  • Google Patents. (2021, March 19). Preparation method of (S) -4-phenyl-2-oxazolidinone (CN112500361A).
  • Al-Masoudi, N. A., et al. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

  • Google Patents. (2004, August 5). A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone (WO2004063175A1).
  • Google Patents. (2017, November 29).
  • University of Helsinki. (2025, June 3). Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Sup. HELDA. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. Retrieved March 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one

A Guide to Understanding and Preventing Racemization in Synthetic Applications Welcome to the technical support center for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Preventing Racemization in Synthetic Applications

Welcome to the technical support center for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this chiral building block and seek to maintain its stereochemical purity throughout their synthetic workflows. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the critical challenge of racemization.

The (4S) stereocenter is paramount to the intended biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). Loss of this stereochemical integrity can lead to inactive or, in some cases, detrimental off-target effects. This document provides a deep dive into the mechanisms of racemization for this specific molecule and offers robust strategies for its prevention.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding racemization of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one.

Q1: What is racemization and why is it a critical issue for this specific molecule?

A1: Racemization is the process by which a pure enantiomer, in this case, the (4S) compound, converts into a 1:1 mixture of both enantiomers (4S and 4R), rendering the mixture optically inactive. This is a significant problem in drug development because enantiomers of a chiral drug can have different biological activities, metabolic pathways, and toxicities. For APIs derived from (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one, preserving the (4S) configuration is essential to ensure the desired therapeutic effect and safety profile.

Q2: What is the most likely mechanism of racemization for this oxazolidinone derivative?

A2: The chiral center at the C4 position of the oxazolidinone ring is susceptible to racemization, particularly under basic conditions. The mechanism involves the abstraction of the proton at the C4 position by a base. This deprotonation is facilitated by the adjacent carbonyl group and the nitrogen atom of the ring, which stabilize the resulting planar, achiral carbanion (or enolate-like) intermediate. Subsequent, non-stereospecific reprotonation of this intermediate can occur from either face, leading to the formation of both the (4S) and (4R) enantiomers.[1]

racemization_mechanism cluster_R (4R)-Enantiomer S_Enantiomer (4S)-Starting Material (Chiral) Intermediate Planar, Achiral Intermediate (Enolate) S_Enantiomer->Intermediate  -H⁺ (Proton Abstraction) Base Base (B:) Base->S_Enantiomer Intermediate->S_Enantiomer  +H⁺ (Reprotonation) R_Enantiomer (4R)-Product (Racemized) Intermediate->R_Enantiomer  +H⁺ (Reprotonation) analytical_workflow Start Sample from Reaction Mixture or Isolated Product Step1 Prepare Sample (Dissolve in mobile phase) Start->Step1 Step2 Inject onto Chiral HPLC System Step1->Step2 Step3 Analyze Chromatogram Step2->Step3 Decision Are Peaks Baseline Separated? Step3->Decision Step4 Integrate Peak Areas for (4S) and (4R) enantiomers Decision->Step4 Yes Optimize Optimize Method (Change mobile phase, column, or flow rate) Decision->Optimize No Step5 Calculate e.e. % [(Area S - Area R) / (Area S + Area R)] * 100 Step4->Step5 End Report Final e.e. Value Step5->End Optimize->Step2

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride

Welcome to the Technical Support Center. (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 2470279-82-2) is a highly polar, chiral cyclic carbamate derived from L-lysine. Due to the presence of both a hydrog...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 2470279-82-2) is a highly polar, chiral cyclic carbamate derived from L-lysine. Due to the presence of both a hydrogen-bonding oxazolidinone ring and a primary amine hydrochloride side chain, isolating this compound in high purity requires precise control over solvent polarity and crystallization kinetics. This guide provides field-proven troubleshooting strategies and validated protocols for its purification.

Section 1: Chemical Pathway & Impurity Context

Understanding the synthesis pathway is critical for predicting the impurity profile. The compound is typically synthesized via the reduction of L-lysine to L-lysinol, followed by regioselective cyclization using a carbonate equivalent (e.g., diethyl carbonate). Finally, the free base is treated with HCl to form the target active pharmaceutical ingredient (API).

Pathway A L-Lysine (Starting Material) B L-Lysinol (Intermediate) A->B Reduction (NaBH4/I2 or LiAlH4) C (4S)-4-(4-aminobutyl)- 1,3-oxazolidin-2-one (Free Base) B->C Carbonylation (Diethyl carbonate) D (4S)-4-(4-aminobutyl)- 1,3-oxazolidin-2-one HCl (Target API) C->D Salt Formation (HCl in EtOH/Ether)

Figure 1: Synthesis pathway of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my product forming a sticky oil instead of crystals during anti-solvent addition? A1: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the local concentration of the anti-solvent exceeds the supersaturation threshold too rapidly, or if the system temperature is above the melting point of the solute-solvent co-phase. For highly polar amine hydrochlorides, rapid addition of non-polar solvents (like diethyl ether) forces the salt out as an amorphous syrup rather than a crystalline solid ()[1]. Causality & Solution: Reheat the mixture until the oil redissolves. Add a small volume (5-10% v/v) of the primary solvent (hot ethanol or methanol) to decrease the supersaturation level. Allow the solution to cool slowly to room temperature before transferring to an ice bath. Seeding the solution at the cloud point provides a nucleation site, bypassing the metastable oil phase ()[2].

Q2: How do I eliminate unreacted L-lysinol and oligomeric impurities? A2: Incomplete cyclization leaves unreacted L-lysinol, while intermolecular side-reactions can form oligomeric carbamates ()[3]. L-lysinol has two free amines, making its dihydrochloride salt significantly more polar than the mono-amine oxazolidinone product. Causality & Solution: Relying solely on ether-based precipitation often co-precipitates L-lysinol. Instead, use a Methanol/Ethyl Acetate solvent system. Ethyl acetate provides a gentler polarity gradient than ether, keeping the highly polar L-lysinol dihydrochloride in the mother liquor while selectively crystallizing the target oxazolidinone.

Q3: My purified crystals turn into a paste when transferred to the Buchner funnel. How do I prevent this? A3: The hydrochloride salt of the 4-aminobutyl side chain is highly hygroscopic. When cold crystals are exposed to ambient air during vacuum filtration, condensation rapidly dissolves the crystal lattice, forming a paste. Causality & Solution: Perform the filtration under a blanket of dry nitrogen. If a standard Buchner funnel must be used, pre-warm the funnel to room temperature, wash the crystals strictly with anhydrous, ice-cold anti-solvent, and immediately transfer the filter cake to a vacuum desiccator containing a strong desiccant like P₂O₅ ()[1].

Section 3: Quantitative Data & Solvent Selection

Selecting the correct binary solvent system is the most critical variable in anti-solvent crystallization ()[2]. The table below summarizes the performance of various solvent systems for this specific compound.

Primary SolventAnti-SolventOptimal Ratio (v/v)Expected YieldImpurity ClearanceTechnical Notes
Methanol Ethyl Acetate1 : 4~75%HighExcellent clearance of L-lysinol dihydrochloride. Recommended for high-purity applications.
Ethanol (Abs) Diethyl Ether1 : 3>85%ModerateHigh yield, but highly prone to "oiling out" if ether is added too rapidly.
Isopropanol Heptane1 : 2~60%LowNot recommended; poor solubility of the API in the primary solvent requires excessive volumes.

Section 4: Validated Experimental Protocol

Optimized Anti-Solvent Recrystallization (Methanol / Ethyl Acetate System)

  • Dissolution : Weigh the crude (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride. Add minimal boiling anhydrous methanol (approx. 2-3 mL per gram of crude) until complete dissolution is achieved.

  • Clarification : Perform a hot gravity filtration through a pre-heated celite pad to remove insoluble inorganic salts or particulate matter.

  • Anti-Solvent Addition : Transfer the filtrate to a round-bottom flask equipped with a magnetic stirrer. Maintain the solution at 50°C. Dropwise, add hot ethyl acetate until the solution becomes faintly turbid (the "cloud point").

  • Nucleation : Add 1-2 drops of methanol just until the turbidity clears. Remove the heat source and allow the flask to cool ambiently to room temperature (approx. 20°C) over 2 hours. Do not agitate the flask during this phase to promote large crystal growth.

  • Maturation : Once primary crystals have formed, transfer the flask to an ice bath (0-4°C) for 1 hour to drive the equilibrium and maximize yield.

  • Isolation : Filter the crystals rapidly under vacuum using a Schlenk frit or nitrogen blanket. Wash the filter cake with 2 volumes of anhydrous, ice-cold ethyl acetate.

  • Drying : Immediately transfer the crystals to a vacuum oven (40°C, <10 mbar) for 12 hours to remove residual solvent and prevent moisture absorption.

Workflow Start Crude HCl Salt Dissolve Dissolve in minimal hot Methanol Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Dropwise addition of Ethyl Acetate Filter->AntiSolvent Cool Ambient cooling to 20°C then 4°C (Nucleation) AntiSolvent->Cool Check Did it oil out? Cool->Check OilYes Re-heat & add more Methanol Check->OilYes Yes OilNo Filter & Wash with cold EtOAc Check->OilNo No OilYes->Cool Adjust supersaturation Dry Vacuum Dry (<10 mbar, 40°C) OilNo->Dry

Figure 2: Troubleshooting workflow for the anti-solvent recrystallization process.

References

  • A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

resolving poor solubility of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter counter-intuitive solubility issues with highly polar intermediates and active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter counter-intuitive solubility issues with highly polar intermediates and active pharmaceutical ingredients (APIs).

Intuitively, (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride should exhibit excellent aqueous solubility. It possesses a hydrophilic oxazolidinone core capable of extensive hydrogen bonding, coupled with a primary amine side chain formulated as a hydrochloride salt. When researchers report "poor solubility" with this compound in aqueous media, the root cause rarely lies with the molecule's intrinsic polarity. Instead, the failure is almost always driven by thermodynamic incompatibilities between the salt form and the specific aqueous microenvironment (e.g., buffers, saline).

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these solubility failures and provide self-validating protocols to ensure your experimental workflows remain robust.

Diagnostic Workflow: Isolating the Root Cause

Before altering your formulation, you must identify why the compound is resisting dissolution. The diagnostic workflow below isolates the three most common thermodynamic failures: the Common Ion Effect, pH-Driven Disproportionation, and Counter-ion Exchange.

DiagnosticWorkflow Start Dissolve API in Pure DI Water CheckSol Is it soluble? Start->CheckSol SolNo No: Hydrate/Gel Formation or Impurity CheckSol->SolNo No SolYes Yes: Add to Target Aqueous Buffer CheckSol->SolYes Yes CheckBuf Does it precipitate? SolYes->CheckBuf BufNo Optimal Formulation Achieved CheckBuf->BufNo No BufYes Analyze Buffer Composition CheckBuf->BufYes Yes HighCl High[Cl-] (e.g., PBS, Saline) -> Common Ion Effect BufYes->HighCl HighpH pH > pH_max -> Disproportionation BufYes->HighpH MultiIon PO4(3-) or SO4(2-) present -> Counter-ion Exchange BufYes->MultiIon

Fig 1: Diagnostic decision tree for isolating the root cause of API precipitation in aqueous media.

Core Troubleshooting FAQs

Q1: My compound dissolves perfectly in pure water, but instantly turns cloudy and precipitates when I add it to 0.9% Saline or PBS. What is happening?

The Causality: You are observing the Common Ion Effect . The solubility of a salt is governed by its solubility product constant ( Ksp​ ). For this compound, Ksp​=[Amine+][Cl−] . When you introduce the compound into Phosphate-Buffered Saline (PBS) or 0.9% NaCl, you are placing it into an environment with a massive excess of chloride ions (~137 to 154 mM). According to Le Chatelier’s principle, this high concentration of Cl− forces the equilibrium to the left, drastically reducing the solubility of the hydrochloride salt and causing it to precipitate as a solid [1]. The Solution: Swap your buffer. If you need isotonicity or physiological pH without the chloride burden, utilize a chloride-free buffer system such as HEPES adjusted with NaOH, or use a mesylate/acetate salt swap.

Q2: I am using a low-chloride buffer, but as soon as I adjust the pH to 7.4 for my biological assay, the solution crashes out. Is the molecule degrading?

The Causality: The molecule is not degrading; it is undergoing pH-Driven Disproportionation (salt-to-base conversion) [2]. Every ionizable drug has a critical threshold known as pHmax​ —the exact pH at which the solubility of the ionized salt equals the intrinsic solubility of the unionized free base. While the primary amine on the aminobutyl chain has a relatively high pKa (~10), local microenvironmental pH changes during titration can exceed the pHmax​ . When this happens, the highly soluble hydrochloride salt deprotonates into the poorly soluble free base, which immediately precipitates. The Solution: You must determine the pHmax​ of your specific concentration (see Protocol 1 below). If your target assay pH is higher than the pHmax​ , you cannot achieve that concentration in a purely aqueous system. You will need to introduce a co-solvent (e.g., 5-10% DMSO) or a solubilizing excipient (e.g., cyclodextrins) to raise the intrinsic solubility of the free base.

Q3: I tried dissolving it in a 100 mM Sodium Phosphate buffer at pH 6.0. The pH is low, and there is no chloride, but it still forms a thick, milky suspension. Why?

The Causality: This is a classic case of Counter-ion Exchange . Primary amines readily interact with multivalent anions like phosphate ( PO43−​ ) or sulfate ( SO42−​ ). In solution, the chloride counter-ion dissociates, and the protonated amine forms a new thermodynamic lattice with the phosphate ions. Because multivalent anions can bridge multiple protonated amine molecules, they often form highly crystalline, incredibly stable, and poorly soluble polymeric-like salt networks. The Solution: Avoid multivalent anionic buffers. Switch to a monovalent buffer system like Acetate (for low pH) or Good's buffers like MES/HEPES.

Mechanistic Pathway of Solubility Failures

MechanisticPathway SolidHCl Solid API-HCl Salt (Crystalline) Dissolved Dissolved API+ + Cl- (Aqueous) SolidHCl->Dissolved H2O Dissolved->SolidHCl Common Ion Effect FreeBase Solid Free Base (Precipitate) Dissolved->FreeBase pH > pH_max (-H+) Phosphate Solid API-Phosphate (Precipitate) Dissolved->Phosphate + PO4(3-) Exchange CommonIon High [Cl-] pushes equilibrium left

Fig 2: Thermodynamic equilibria dictating the solubility state of the aminobutyl oxazolidinone.

Quantitative Matrix: Predicting Solubility States

To streamline your assay preparation, reference this matrix which summarizes the expected solubility behavior of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride across common laboratory media at a target concentration of 10 mg/mL.

Aqueous MediumpHChloride Conc. (mM)Predicted Solubility StatePrimary Mechanism of Failure
Pure DI Water ~5.50Fully Soluble N/A (Optimal condition)
0.9% Saline ~5.5154Insoluble / Cloudy Common Ion Effect (Salting out)
PBS (1X) 7.4~137Precipitate Common Ion Effect + Disproportionation
HEPES Buffer 7.40Marginal / Cloudy pH-Driven Disproportionation (Free base)
Phosphate Buffer 6.00Thick Suspension Counter-ion Exchange (Phosphate salt)
Acetate Buffer 5.00Fully Soluble N/A (Optimal buffered condition)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, do not guess the failure mode. Use the following protocols to empirically validate the thermodynamics of your specific sample.

Protocol 1: Empirical Determination of pHmax​ (Turbidimetric Titration)

This protocol validates whether your target assay pH is fundamentally incompatible with the required API concentration.

  • Preparation: Weigh exactly 10.0 mg of the hydrochloride salt and dissolve it in 1.0 mL of unbuffered, HPLC-grade water in a clear glass vial. The solution should be perfectly clear.

  • Setup: Place the vial on a magnetic stir plate with a micro-stir bar. Insert a calibrated micro-pH probe into the solution.

  • Titration: Slowly add 0.01 M NaOH in 5 µL increments. Allow 30 seconds of equilibration between additions.

  • Observation: Monitor the solution against a dark background. Record the exact pH at which the first persistent visual opalescence (cloudiness) appears.

  • Validation: This recorded value is your pHmax​ for a 10 mg/mL concentration. Rule of thumb: Your formulation pH must remain at least 0.5 pH units below this value to maintain long-term solution stability.

Protocol 2: Rescuing a Precipitated Sample

If you have already added the API to a complex biological buffer and it has precipitated, use this workflow to salvage the material and identify the exact cause.

  • Centrifugation: Spin down the precipitated sample at 10,000 x g for 5 minutes. Remove the supernatant.

  • Wash: Resuspend the pellet in 500 µL of cold DI water, vortex briefly, and centrifuge again. This removes residual buffer salts.

  • Acid Rescue (Validates Disproportionation): Resuspend the washed pellet in 1 mL of DI water. Slowly add 0.1 M HCl dropwise until the pH reaches 4.0.

    • Causality Check: If the pellet dissolves rapidly upon acidification, the precipitate was the free base. Your previous buffer's pH was too high.

  • Heat Rescue (Validates Kinetics vs. Thermodynamics): If the sample remains insoluble at pH 4.0, gently heat the vial to 40°C in a water bath for 10 minutes.

    • Causality Check: If it dissolves upon heating but crashes out upon cooling, you have exceeded the absolute thermodynamic solubility limit of the salt form. You must decrease your target concentration.

References

  • Using surface dissolution imaging (SDI2) to investigate the influence of common ion effect on Papaverine Hydrochloride. website-files.com.
  • Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereoselective Reactivity of (4S)- and (4R)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for the stereocontrolled construction of complex molecular architect...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for the stereocontrolled construction of complex molecular architectures. Among these, the oxazolidinone-based auxiliaries, pioneered by David A. Evans, have established themselves as a cornerstone for predictable and highly selective carbon-carbon bond formation. This guide provides an in-depth technical comparison of the reactivity of the enantiomeric pair, (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride and (4R)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride, as chiral auxiliaries. While direct comparative studies on these specific molecules are not extensively documented, this guide will leverage the well-established principles of Evans' asymmetric methodology to provide a robust framework for understanding their differential reactivity.

The Foundation of Stereocontrol: The Oxazolidinone Auxiliary

The power of oxazolidin-2-one chiral auxiliaries lies in their ability to direct the stereochemical course of reactions at a prochiral center. This is achieved by temporarily installing the chiral auxiliary onto a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.

The fundamental mechanism of stereodirectionality is rooted in the formation of a rigid, chelated enolate intermediate. Upon N-acylation of the oxazolidinone, deprotonation with a suitable base generates a Z-enolate. The metal cation (commonly lithium, sodium, or titanium) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, in conjunction with the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring, effectively blocks one face of the enolate, compelling the electrophile to approach from the less hindered face.[1][2]

Comparative Reactivity: (4S) vs. (4R) Enantiomers

The intrinsic reactivity of the (4S) and (4R) enantiomers of 4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is identical in an achiral environment. However, when employed as chiral auxiliaries, their stereochemical influence is opposite, leading to the formation of enantiomeric products. The choice between the (4S) and (4R) auxiliary is therefore dictated by the desired absolute stereochemistry of the target molecule.

Diastereoselective Alkylation

In diastereoselective alkylation reactions, the N-acyl oxazolidinone is converted to its enolate, which then reacts with an alkyl halide. The stereochemical outcome is determined by the facial bias created by the C4 substituent.

  • (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one: The (4S) auxiliary will direct the incoming electrophile to the si-face of the enolate, leading to the formation of the (R)-configured product at the newly formed stereocenter (assuming the acyl group has priority).

  • (4R)-4-(4-aminobutyl)-1,3-oxazolidin-2-one: Conversely, the (4R) auxiliary will direct the electrophile to the re-face of the enolate, resulting in the (S)-configured product.

The high diastereoselectivity is a hallmark of this method, with ratios often exceeding 98:2.[1]

Diastereoselective Aldol Reactions

The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, creating two new stereocenters. The use of oxazolidinone auxiliaries provides excellent control over both the relative and absolute stereochemistry of the product. The stereochemical outcome of the aldol reaction is dependent on the geometry of the enolate and the nature of the Lewis acid used. Boron and titanium enolates are commonly employed to achieve high levels of diastereoselectivity.[3][4]

  • Titanium-mediated Aldol Reactions: The use of TiCl₄ and a hindered amine base typically leads to the formation of syn-aldol products.[3] The (4S)-auxiliary will favor the formation of the (2'R, 3'S)-product, while the (4R)-auxiliary will yield the (2'S, 3'R)-product.

  • Boron-mediated Aldol Reactions: Boron enolates, generated using reagents like dibutylboron triflate, also predominantly give syn-aldol products. The stereochemical preference is the same as with titanium enolates.

The diastereomeric ratios in these reactions are consistently high, often exceeding 99:1.[5]

Experimental Data: An Illustrative Comparison

Due to the absence of direct comparative experimental data for the title compounds, the following table presents typical results obtained with analogous Evans auxiliaries in key asymmetric reactions. This data serves to illustrate the expected high levels of stereocontrol and the opposing stereochemical outcomes directed by the (4S) and (4R) enantiomers.

ReactionChiral AuxiliaryElectrophile/AldehydeProduct ConfigurationDiastereomeric Ratio (d.r.)Yield (%)Reference
Alkylation (4S)-4-benzyl-2-oxazolidinoneAllyl Iodide(R)98:2~70[2]
Alkylation (4R)-4-benzyl-2-oxazolidinoneAllyl Iodide(S)>95:5~70[6]
Aldol Addition (4S)-4-isopropyl-2-oxazolidinoneIsobutyraldehydesyn-(2'R, 3'S)>99:180[5]
Aldol Addition (4R)-4-isopropyl-2-oxazolidinoneIsobutyraldehydesyn-(2'S, 3'R)>99:1~80[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments involving oxazolidinone chiral auxiliaries. These protocols are based on established literature procedures and can be adapted for use with (4S)- and (4R)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride.[1][5]

Protocol 1: N-Acylation of the Chiral Auxiliary

This procedure describes the general method for attaching the acyl group to the oxazolidinone auxiliary.

Materials:

  • (4S)- or (4R)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride

  • Acid chloride (e.g., propionyl chloride)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the chiral auxiliary (1.0 eq) and DMAP (0.05 eq) in anhydrous DCM at 0 °C, add Et₃N (1.5 eq).

  • Slowly add the acid chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the alkylation of the N-acylated auxiliary to introduce a new stereocenter.

Materials:

  • N-acyl-(4S)- or (4R)-4-(4-aminobutyl)-1,3-oxazolidin-2-one

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add NaHMDS (1.05 eq) dropwise and stir the mixture for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

  • Purify the product by flash column chromatography.

Protocol 3: Diastereoselective Aldol Addition (Titanium-mediated)

This protocol details a titanium-mediated aldol reaction for the synthesis of syn-β-hydroxy carbonyl compounds.

Materials:

  • N-acyl-(4S)- or (4R)-4-(4-aminobutyl)-1,3-oxazolidin-2-one

  • Titanium(IV) chloride (TiCl₄) (1.0 M in DCM)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

  • Add TiCl₄ (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). Stir for 30 minutes.

  • Add the aldehyde (1.5 eq) dropwise to the reaction mixture.

  • Stir at -78 °C for 2-3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Analyze the diastereomeric ratio of the crude product by ¹H NMR or HPLC.

  • Purify the product by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This procedure describes a common method for removing the auxiliary to yield the chiral carboxylic acid.

Materials:

  • N-acylated and elaborated oxazolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve the elaborated N-acyl oxazolidinone in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add an aqueous solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq).

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with an organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer with HCl and extract the desired carboxylic acid product with an organic solvent.

  • Dry the organic layer containing the product, filter, and concentrate.

Visualizing the Stereochemical Control

The following diagrams illustrate the key principles of stereochemical induction by the (4S) and (4R) oxazolidinone auxiliaries.

G cluster_0 Diastereoselective Alkylation with (4S)-Auxiliary cluster_1 Diastereoselective Alkylation with (4R)-Auxiliary S_Aux (4S)-Auxiliary Enolate_S Chelated (Z)-Enolate (si-face exposed) S_Aux->Enolate_S 1. Acylation 2. Deprotonation Product_R (R)-Alkylated Product Enolate_S->Product_R Attack on si-face Electrophile Electrophile (E+) Electrophile->Enolate_S R_Aux (4R)-Auxiliary Enolate_R Chelated (Z)-Enolate (re-face exposed) R_Aux->Enolate_R 1. Acylation 2. Deprotonation Product_S (S)-Alkylated Product Enolate_R->Product_S Attack on re-face Electrophile2 Electrophile (E+) Electrophile2->Enolate_R

Figure 1: Stereochemical pathway of alkylation using (4S) and (4R) auxiliaries.

G cluster_0 General Workflow for Asymmetric Synthesis Start Chiral Auxiliary ((4S) or (4R)) Acylation N-Acylation Start->Acylation Diastereoselective_Reaction Diastereoselective Reaction (Alkylation, Aldol, etc.) Acylation->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovery Recovered Auxiliary Cleavage->Recovery

Figure 2: General workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

The (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride and its (4R) enantiomer are powerful chiral auxiliaries that provide access to enantiomerically enriched compounds with a high degree of stereocontrol. Their opposing stereochemical directing capabilities make them a versatile pair for asymmetric synthesis. By understanding the fundamental principles of chelation-controlled stereoselectivity and by following well-established experimental protocols, researchers can effectively utilize these auxiliaries to achieve their desired synthetic targets. While this guide provides a comprehensive overview based on analogous systems, it is crucial for researchers to optimize reaction conditions for their specific substrates to achieve the highest possible yields and diastereoselectivities.

References

  • Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. (2026). ResearchGate. [Link]

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College Chemistry. [Link]

  • Diastereoselection in Aldol Reactions. (n.d.). Pharmacy 180. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Validation of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride for Quantitative Analysis

As a Senior Application Scientist, my objective is to guide you through the nuanced process of developing and validating a robust quantitative mass spectrometry (MS) method for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to guide you through the nuanced process of developing and validating a robust quantitative mass spectrometry (MS) method for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride. This guide moves beyond a simple checklist of steps, focusing instead on the rationale behind our choices, comparing viable alternatives, and grounding our protocol in established regulatory standards. Our goal is to create a self-validating system that ensures data integrity for researchers, scientists, and drug development professionals.

Introduction: The Analyte and the Analytical Imperative

(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one is a small molecule featuring a polar oxazolidinone ring and a primary amine on a butyl sidechain. Supplied as a hydrochloride salt, its high polarity and non-volatility make Liquid Chromatography-Mass Spectrometry (LC-MS) the analytical technique of choice. The oxazolidinone structural motif is significant in medicinal chemistry, notably in antibiotics like linezolid.[1] Therefore, developing a validated method to accurately quantify this molecule in complex matrices (e.g., plasma, tissue homogenates) is critical for pharmacokinetic, toxicokinetic, or quality control studies.

This guide will provide an in-depth comparison of key instrumental choices and a detailed walkthrough of the validation parameters as stipulated by international guidelines, such as the ICH M10 Bioanalytical Method Validation guidance.[2][3]

Part 1: Foundational Method Development - Instrument Selection

The first critical phase involves selecting the optimal LC-MS hardware. The physicochemical properties of our analyte—a polar, pre-charged small molecule—dictate our choices.

The Ionization Interface: ESI vs. APCI

The process of converting our analyte from a liquid phase to gas-phase ions is paramount. The two most common atmospheric pressure ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): ESI applies a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This "soft" ionization technique is ideal for polar, non-volatile molecules that are already charged in solution.[4][5] Given that our analyte has a primary amine, it will be readily protonated in an acidic mobile phase (e.g., containing formic acid), making it a perfect candidate for positive-mode ESI.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI vaporizes the sample in a heated tube, and a corona discharge needle ionizes the surrounding solvent vapor. These solvent ions then transfer their charge to the analyte molecules through gas-phase chemical reactions. APCI is better suited for less polar and more volatile compounds.[6][7] For our highly polar, non-volatile analyte, APCI would be significantly less efficient than ESI.

Table 1: Comparison of Ionization Sources for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for Choice
Analyte Suitability Excellent for polar, non-volatile, and pre-charged molecules.[4]Better for less polar, volatile compounds.[8]The analyte is a polar salt.
Ionization Mechanism Soft ionization from charged droplets in solution.[4]Gas-phase chemical ionization via solvent ions.[6]ESI mechanism is a natural fit for the analyte's properties.
Thermal Stress Minimal.High, as it requires vaporization.[7]Avoids potential thermal degradation of the analyte.
Expected Efficiency High, especially in positive ion mode due to the primary amine.Low, due to the analyte's high polarity and low volatility.Maximizes sensitivity.
The Mass Analyzer: Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRMS)

The choice of mass analyzer depends on the ultimate goal of the assay. For targeted quantification, the debate is primarily between a triple quadrupole and a high-resolution instrument like an Orbitrap or Time-of-Flight (TOF).

  • Triple Quadrupole (QqQ) Mass Spectrometry: A QqQ instrument is the gold standard for targeted quantitation.[9] It operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive technique. Q1 filters for the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (q2). Q3 then filters for a specific, characteristic product ion. This two-stage filtering process dramatically reduces chemical noise and provides exceptional sensitivity.[10]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitraps or Q-TOFs provide high-resolution, accurate mass (HRAM) data.[9][11] Quantification is typically done by extracting a narrow mass window (e.g., ±5 ppm) around the analyte's exact mass. The primary advantage of HRMS is its superior selectivity, as it can distinguish the analyte from isobaric interferences (molecules with the same nominal mass but different elemental formulas).[11] While modern HRMS instruments have become competitive in sensitivity, QqQ platforms often still have an edge for achieving the absolute lowest limits of quantification.[10]

Table 2: Comparison of Mass Analyzers for Quantitative Validation

FeatureTriple Quadrupole (QqQ)High-Resolution MS (HRMS)Recommendation
Primary Mode Multiple Reaction Monitoring (MRM)Full Scan with narrow mass extractionQqQ for targeted, routine assays.
Sensitivity Typically offers the highest sensitivity for targeted analytes.[10]Very good, but may be slightly less sensitive than the best QqQ.[10]QqQ is prioritized for trace-level quantification.
Selectivity High, based on precursor/product ion pair.Excellent, based on high mass accuracy (resolving power).[9]HRMS is superior if complex matrix interferences are a known issue.
Versatility Primarily for targeted screening and quantification.[9]Enables retrospective data analysis and unknown identification.[12]HRMS is better for "Qual/Quant" discovery workflows.
Robustness Generally considered highly robust for production environments.[11]Can be less forgiving to mass calibration drift.[11]QqQ is often favored in high-throughput settings.

Part 2: The Validation Protocol - A Step-by-Step Guide

A bioanalytical method validation aims to demonstrate that a method is suitable for its intended purpose.[2] We will follow the core parameters outlined in the ICH M10 guidance.[3] The following protocols assume the use of an LC-MS/MS system (QqQ in MRM mode) and analysis in a biological matrix like human plasma.

Workflow for Method Validation

G cluster_dev Method Development cluster_val Method Validation Dev1 Analyte Infusion & Tuning (Select MRM Transitions) Dev2 Chromatography Optimization (Peak Shape & Retention) Dev1->Dev2 Dev3 Sample Prep Evaluation (Protein Precipitation, LLE, SPE) Dev2->Dev3 Val1 Specificity & Selectivity Dev3->Val1 Begin Validation Runs Val2 Linearity, Range, LLOQ Val1->Val2 Val3 Accuracy & Precision (Intra- & Inter-Day) Val2->Val3 Val4 Matrix Effect & Recovery Val3->Val4 Val5 Stability (Bench-top, Freeze-Thaw, etc.) Val4->Val5 Report Validation Report Val5->Report

Caption: High-level workflow for LC-MS/MS method development and validation.

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally measure the analyte without interference from matrix components, metabolites, or other co-administered drugs.[13]

  • Experimental Protocol:

    • Analyze blank matrix samples from at least 6 different sources (e.g., 6 different plasma donors).

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze a blank matrix sample spiked with the internal standard (IS).

  • Scientist's Rationale: Using multiple sources of matrix is crucial because individual variability can lead to unique interferences.[2] This experiment ensures that endogenous components do not produce a signal at the retention time of our analyte or IS, which would lead to artificially high results.

  • Acceptance Criteria (per ICH M10):

    • Response in blank samples should be ≤ 20% of the analyte response at the LLOQ.[2]

    • Response in blank samples should be ≤ 5% of the IS response.[2]

Linearity, Range, and Sensitivity (LLOQ)
  • Objective: To establish the concentration range over which the instrument response is proportional to the analyte concentration and to define the lowest concentration that can be measured with acceptable accuracy and precision (the LLOQ).[14]

  • Experimental Protocol:

    • Prepare a series of calibration standards in the matrix by spiking known concentrations of the analyte. A typical range might span 3-4 orders of magnitude (e.g., 1 ng/mL to 1000 ng/mL).

    • The calibration curve should consist of a blank, a zero standard (matrix + IS), and at least 6 non-zero concentration levels.

    • Analyze the calibration curve in at least three independent runs.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration and fit with an appropriate regression model (typically linear or quadratic with 1/x² weighting).

  • Scientist's Rationale: A weighted regression is critical for bioanalytical assays. It gives less weight to the high-concentration points, which have a large absolute error, and more weight to the low-concentration points, ensuring the curve is most accurate at the low end where it matters most. The LLOQ is defined as the lowest standard on the curve.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • Back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% at the LLOQ).[15]

    • The LLOQ sample must have a signal-to-noise ratio > 5 and meet the accuracy/precision criteria.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in the measurements (precision).[14]

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in matrix at a minimum of four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (within 80% of the Upper Limit of Quantification, ULOQ).

    • Intra-day (within-run): Analyze at least 5 replicates of each QC level in a single analytical run.

    • Inter-day (between-run): Analyze the QC samples in at least three separate runs over at least two days.[3]

  • Scientist's Rationale: This is the cornerstone of validation. It demonstrates that the method is reliable and reproducible over time and under slightly different conditions. Running QCs on different days accounts for variability in instrument performance, reagent preparation, and analyst technique.

  • Acceptance Criteria:

    • The mean concentration at each level must be within ±15% of the nominal value (accuracy).

    • The coefficient of variation (CV%) at each level should not exceed 15% (precision).

    • For the LLOQ, both accuracy and precision limits are relaxed to ±20%.

Table 3: Example Accuracy and Precision Summary Data

QC LevelNominal Conc. (ng/mL)Intra-Day Mean (n=5)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Mean (3 Runs)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
LLOQ 1.00.9595.08.70.9898.011.2
Low QC 2.52.61104.45.42.55102.06.8
Mid QC 100103.2103.23.1101.7101.74.5
High QC 800789.598.72.5795.199.43.9
Matrix Effect
  • Objective: To assess the influence of co-eluting matrix components on the ionization of the analyte and IS, which can cause ion suppression or enhancement.[16]

  • Experimental Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte and IS in a neat (clean) solution.

      • Set B: Post-extraction spike. Extract blank matrix and then spike the analyte and IS into the final extract.

      • Set C: Pre-extraction spike. Spike analyte and IS into blank matrix before extraction (these are the standard QC samples).

    • Calculate the Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A).

    • Calculate the IS-normalized MF.

  • Scientist's Rationale: The matrix effect is an insidious problem in LC-MS.[17] This experiment isolates the effect of the matrix on the MS signal itself, separate from any losses during sample preparation. Using a stable-isotope labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.

  • Acceptance Criteria: The CV of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.

Part 3: Advanced Insights - Fragmentation Analysis

Understanding how your molecule fragments is crucial for selecting the most specific and robust MRM transitions. For (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one (Molecular Formula: C8H16N2O2, Monoisotopic Mass: 172.12), the protonated molecule [M+H]⁺ will have an m/z of 173.1. Collision-Induced Dissociation (CID) will likely induce fragmentation at the most labile bonds.

G cluster_frags Product Ions parent [M+H]⁺ m/z 173.1 (Precursor Ion) frag1 m/z 114.1 [Loss of C2H3NO] (Side chain fragment) parent->frag1 -59 Da frag2 m/z 70.1 [Loss of C4H8NO2] (Butylamine fragment) parent->frag2 -103 Da frag3 m/z 86.1 [Cleavage of oxazolidinone ring] parent->frag3 -87 Da

Sources

Validation

Analytical Strategies for Enantiomeric Excess (ee) Determination of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride

Determining the enantiomeric excess (ee) of chiral building blocks is a critical quality control step in drug development. The molecule (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride presents a unique analytica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Determining the enantiomeric excess (ee) of chiral building blocks is a critical quality control step in drug development. The molecule (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride presents a unique analytical challenge due to three structural factors:

  • High Polarity: The presence of a primary amine hydrochloride salt makes the molecule highly water-soluble and poorly retained on standard normal-phase chiral columns.

  • Lack of a Strong Chromophore: The oxazolidin-2-one ring has a weak UV absorbance maximum near 200–210 nm, a region notorious for high baseline noise from mobile phase solvents.

  • Distance from Stereocenter: The primary amine is located at the end of a flexible butyl chain, distant from the chiral center at the 4-position of the ring, which can complicate chiral recognition mechanisms.

This guide objectively compares three field-proven methodologies for overcoming these challenges, providing researchers with the mechanistic causality and self-validating protocols needed to ensure scientific integrity.

Comparative Analysis of Analytical Methodologies

Method A: Direct Chiral HPLC via Crown Ether Complexation

This approach utilizes a specialized chiral stationary phase, such as the Crownpak CR(+), which features a chiral crown ether (e.g., (+)-18-crown-6-tetracarboxylic acid) immobilized on silica.

  • Mechanistic Causality: The crown ether forms a stereoselective host-guest inclusion complex specifically with protonated primary amines (-NH 3+​ ). Because the analyte is already a hydrochloride salt, utilizing a highly acidic mobile phase (e.g., pH 1.5 perchloric acid) ensures the amine remains fully protonated, driving robust complexation and separation[1].

  • Detection Challenge: Since the column solves the separation issue but not the optical issue, detection requires a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or monitoring at a low UV wavelength (200 nm) if solvent background permits.

Method B: Pre-column Derivatization with Marfey's Reagent

For laboratories lacking specialized chiral columns or CAD/ELSD detectors, indirect chiral separation via diastereomer formation is the gold standard.

  • Mechanistic Causality: The analyte is reacted with, commonly known as Marfey's reagent. This S N​ Ar reaction converts the enantiomers into diastereomers, which possess different physical properties and can be separated on an inexpensive, achiral C18 reverse-phase column[2]. Crucially, FDAA introduces a strong dinitrophenyl chromophore, shifting the detection wavelength to a clean 340 nm, completely bypassing the oxazolidinone's poor UV visibility.

Method C: Chiral Capillary Electrophoresis (CE)

CE offers a high-efficiency alternative utilizing chiral selectors dissolved directly in the background electrolyte.

  • Mechanistic Causality: Using such as highly sulfated β -cyclodextrin (HS- β -CD) provides a dual-interaction mechanism. The anionic sulfate groups engage in strong electrostatic interactions with the cationic primary amine, while the hydrophobic cavity of the cyclodextrin offers stereoselective inclusion of the oxazolidinone core[3].

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three methodologies, allowing for objective selection based on laboratory infrastructure.

ParameterDirect Chiral HPLC (Crownpak CR+)Pre-column Derivatization (Marfey's)Chiral Capillary Electrophoresis (CE)
Separation Mechanism Host-Guest ComplexationDiastereomer RP-HPLCElectrostatic & Inclusion Complexation
Column / Capillary Crownpak CR(+) (5 µm)Standard C18 (e.g., Luna C18)Fused-silica capillary
Mobile Phase / Buffer pH 1.5 HClO 4​ (aq) / MethanolWater / Acetonitrile (Gradient)50 mM Phosphate buffer (pH 6) + HS- β -CD
Detection CAD, ELSD, or UV 200 nmUV 340 nm (High Sensitivity)UV 200 nm or MS
Analysis Time Fast (< 15 min)Medium (25 min + 1 hr prep)Fast (< 10 min)
Resolution ( Rs​ ) Good ( Rs​ > 1.5)Excellent ( Rs​ > 2.0)Excellent ( Rs​ > 2.5)
Cost per Analysis High (Specialized Column)Low (Standard Column, Cheap Reagent)Medium (Requires CE equipment)

Experimental Workflows & Logical Relationships

The diagram below maps the logical workflow and detection consequences of choosing either Direct Chiral HPLC or Pre-column Derivatization.

G Start Analyte: (4S)-4-(4-aminobutyl)- 1,3-oxazolidin-2-one HCl (Primary Amine, Weak UV) Branch1 Direct Chiral HPLC (Crownpak CR+) Start->Branch1 Branch2 Pre-column Derivatization (Marfey's Reagent) Start->Branch2 Mech1 Host-Guest Complexation (Crown Ether & -NH3+) Branch1->Mech1 Mech2 Diastereomer Formation (Adds Strong Chromophore) Branch2->Mech2 Det1 Detection: CAD, ELSD, or Low UV (200 nm) Mech1->Det1 Det2 Detection: Standard UV (340 nm) Mech2->Det2 Result Enantiomeric Excess (ee) Determination Det1->Result Det2->Result

Workflow comparison: Direct Chiral HPLC vs. Pre-column Derivatization for ee determination.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.

Protocol 1: Pre-column Derivatization with Marfey's Reagent (Recommended for UV-only labs)
  • Sample Neutralization: Dissolve 1.0 mg of the (4S)-oxazolidinone hydrochloride sample in 100 µL of deionized water. Add 20 µL of 1 M NaHCO 3​ .

    • Causality: The basic environment neutralizes the HCl salt, generating the free nucleophilic primary amine required to attack the fluorine atom on FDAA.

  • Derivatization Reaction: Add 100 µL of a 1% (w/v) solution of FDAA in acetone. Vortex and incubate the mixture at 40°C for 60 minutes in the dark.

  • Reaction Quenching (Critical Step): Add 20 µL of 1 M HCl to terminate the reaction.

    • Causality: Acidification stops the S N​ Ar reaction, prevents degradation of the reagent, and stabilizes the newly formed diastereomers for reverse-phase chromatography.

  • Dilution & Analysis: Dilute the mixture with 800 µL of mobile phase A (e.g., Water with 0.1% TFA). Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm). Run a gradient of Acetonitrile/Water and monitor at 340 nm.

  • Self-Validation: Always prepare and inject a derivatized racemic standard (a 50:50 mixture of 4R/4S) prior to the sample. This validates that the C18 column can baseline-resolve the two diastereomers ( Rs​ > 1.5) before quantifying the trace (4R) impurity in the (4S) batch.

Protocol 2: Direct Chiral HPLC (Recommended for High-Throughput / CAD labs)
  • Sample Preparation: Dissolve 1.0 mg of the analyte directly in 1.0 mL of the mobile phase (e.g., 0.05% perchloric acid in Water/Methanol 80:20 v/v).

    • Causality: Dissolving the sample in the acidic mobile phase ensures the amine remains fully protonated (-NH 3+​ ) prior to injection, preventing peak splitting and ensuring immediate interaction with the crown ether stationary phase.

  • Chromatography: Inject 5 µL onto a Crownpak CR(+) column (150 x 4.0 mm, 5 µm). Maintain the column compartment at 15°C.

    • Causality: Lower column temperatures thermodynamically favor the stability of the transient host-guest complex, significantly improving enantiomeric resolution.

  • Detection: Monitor the eluent using a Charged Aerosol Detector (CAD) for uniform, chromophore-independent mass response.

  • Self-Validation: Inject a racemic standard to establish the specific elution order. On a CR(+) column, the D-enantiomer (often corresponding to the R-configuration in simple amino acids) typically elutes before the L-enantiomer (S-configuration)[1].

References

  • Title: Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Recent Advances in Chiral Analysis of Proteins and Peptides (Crownpak CR+ Applications) Source: Molecules (MDPI) URL: [Link]

  • Title: Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase (Marfey's Reagent Protocols) Source: Journal of the American Chemical Society (via ResearchGate) URL: [Link]

  • Title: Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation Source: ACS Catalysis URL: [Link]

Sources

Comparative

(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride vs Boc-protected diamines

The selection of a diamine scaffold is a critical decision point in modern drug discovery and complex molecule synthesis. While traditional linear linkers offer synthetic ease, the demand for target specificity, enhanced...

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Author: BenchChem Technical Support Team. Date: March 2026

The selection of a diamine scaffold is a critical decision point in modern drug discovery and complex molecule synthesis. While traditional linear linkers offer synthetic ease, the demand for target specificity, enhanced ADME properties, and orthogonal functionalization has driven the adoption of conformationally restricted chiral scaffolds.

This guide provides an objective, data-supported comparison between the traditional Boc-protected linear diamines (e.g., mono-Boc-1,4-butanediamine) and the structurally rigid (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride .

Structural and Mechanistic Divergence

The fundamental difference between these two scaffolds lies in their conformational entropy and their synthetic origins.

Boc-Protected Diamines: Linear aliphatic diamines possess a high degree of rotational freedom. When incorporated into a drug candidate, freezing these rotatable bonds upon binding to a target protein incurs a significant entropic penalty. Furthermore, the synthesis of mono-Boc diamines from symmetrical precursors (like 1,4-butanediamine) requires careful desymmetrization techniques to avoid statistical mixtures of free, mono-, and bis-protected species. The Boc group is strictly a transient protecting group, highly labile to acidic conditions (e.g., TFA, HCl), and must be removed to reveal the active amine.

(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride: This scaffold is derived from the chiral pool—specifically, the reduction of L-lysine to L-lysinol, followed by cyclization of the 1,2-aminoalcohol moiety using phosgene or 1,1'-carbonyldiimidazole (CDI)[1].

  • Conformational Restriction: The oxazolidinone ring locks the α -carbon and adjacent heteroatoms into a rigid geometry, significantly reducing the entropic penalty upon target binding.

  • Dual-Purpose Functionality: Unlike the Boc group, the oxazolidinone ring is entirely stable to acidic conditions. It can be retained in the final molecule as a potent pharmacophore—capable of acting as both a hydrogen bond donor (NH) and acceptor (C=O), which has been shown to improve membrane permeability in Caco-2 cell models[2]. Alternatively, it can be orthogonally cleaved under strong basic conditions to reveal a chiral 1,2-amino alcohol.

G A L-Lysine B L-Lysinol A->B Reduction C (4S)-Oxazolidinone Hydrochloride B->C Phosgene/CDI (Cyclization) D 1,4-Butanediamine E Mono-Boc-Diamine D->E 1 eq HCl, Boc2O (Desymmetrization)

Fig 1: Synthetic divergence of conformationally restricted oxazolidinones vs linear Boc-diamines.

Thermodynamic and Kinetic Profiling

To objectively evaluate which scaffold to deploy, one must analyze their thermodynamic stability and physicochemical contributions to the parent molecule. The table below summarizes the comparative data[3][4].

Parameter(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one HClMono-Boc-1,4-butanediamine
Molecular Weight 194.66 g/mol (Salt) / 158.20 g/mol (Free Base)188.27 g/mol
LogP Contribution -0.35 (Hydrophilic, but ring aids permeability)+1.20 (Highly lipophilic Boc group)
Acid Stability Highly Stable (Resists neat TFA and 4M HCl)Labile (Cleaves rapidly in 20% TFA/DCM)
Base Stability Moderate (Hydrolyzes in Ba(OH)2 / heat)Highly Stable (Resists 2N NaOH)
H-Bonding Capacity 2 Acceptors (C=O, Ring O), 2 Donors (Ring NH, Terminal NH2)2 Acceptors (Boc C=O, O), 2 Donors (Boc NH, Terminal NH2)
Chirality Enantiopure (4S)Achiral

Experimental Workflows & Self-Validating Protocols

The following protocols demonstrate the causality behind the handling of these two distinct chemical entities.

Protocol A: Selective Mono-Boc Protection of Linear Diamines

Rationale: Direct treatment of symmetrical diamines with Boc 2​ O yields a statistical mixture. By utilizing chlorotrimethylsilane (TMSCl) in methanol, exactly 1.0 equivalent of HCl is generated in situ. This selectively protonates one amine, rendering it non-nucleophilic, and forces the Boc 2​ O to react exclusively with the remaining free amine.

  • Preparation: Dissolve 1,4-butanediamine (10.0 mmol) in anhydrous methanol (30 mL) and cool to 0 °C under an inert atmosphere.

  • In Situ Protonation: Add TMSCl (10.0 mmol) dropwise over 10 minutes. Stir for 30 minutes as the solution warms to room temperature.

  • Protection: Add Boc 2​ O (10.0 mmol) dissolved in methanol (10 mL) dropwise. Stir for 1 hour at room temperature.

  • Workup: Concentrate the mixture in vacuo. Dilute the residue with water (20 mL) and wash with diethyl ether to remove trace bis-protected impurities.

  • Isolation: Adjust the aqueous layer to pH >12 using 4N NaOH to liberate the mono-protected free base. Extract with dichloromethane (3 × 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the pure mono-Boc diamine.

Protocol B: Amide Coupling & Orthogonal Deprotection of the Oxazolidinone Scaffold

Rationale: The (4S)-oxazolidinone is supplied as a hydrochloride salt to prevent oxidative degradation of the terminal primary amine. A non-nucleophilic base (DIPEA) is required to liberate the amine for coupling. The oxazolidinone ring remains entirely intact during standard peptide coupling[1].

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Stir for 5 minutes.

  • Coupling: Add (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride (1.1 mmol).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) dropwise. The excess base neutralizes the HCl salt and drives the coupling. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with ethyl acetate, wash with 5% LiCl (to remove DMF), dry, and concentrate.

  • Orthogonal Cleavage (Optional): To unmask the chiral 1,2-amino alcohol, dissolve the coupled product in a 1:1 mixture of 1M aqueous Ba(OH) 2​ and 1,4-dioxane. Reflux for 12 hours, neutralize with H 2​ SO 4​ (precipitating BaSO 4​ ), filter, and concentrate.

G Sub1 Boc-Protected Coupled Scaffold Acid TFA / DCM (Acidic Cleavage) Sub1->Acid Sub2 Oxazolidinone Coupled Scaffold Base Ba(OH)2 / H2O (Basic Cleavage) Sub2->Base Retain Retain as Pharmacophore Sub2->Retain Res1 Free Linear Diamine Acid->Res1 Res2 Free 1,2-Amino Alcohol Base->Res2

Fig 2: Orthogonal deprotection logic for linear vs cyclic diamine scaffolds.

Conclusion & Application Strategy

The choice between these two reagents dictates the downstream trajectory of the synthesis.

  • Select Boc-protected diamines when building highly flexible PROTAC linkers or when the synthetic route requires late-stage acidic deprotection.

  • Select (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride when designing peptidomimetics, overcoming entropic barriers in receptor binding, or when the synthetic route involves harsh acidic conditions that would prematurely cleave a Boc group. The ability of the oxazolidinone to act as a membrane-permeable pharmacophore makes it a superior building block for CNS and antibacterial drug development[2].

References

  • Ranaldi, G., et al. "Transport of the antibacterial agent oxazolidin-2-one and derivatives across intestinal (Caco-2) and renal (MDCK) epithelial cell lines". Antimicrobial Agents and Chemotherapy. URL: [Link]

  • Ha, H.-J., et al. "General Method for Selective Mono-Boc Protection of Diamines and Thereof". Journal of the Mexican Chemical Society. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-onehydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. When handling active pharmaceutical intermediates (APIs) such as (4...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. When handling active pharmaceutical intermediates (APIs) such as (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride , understanding the physical chemistry of the compound is the cornerstone of laboratory safety.

This guide synthesizes regulatory standards with field-proven methodologies to provide a comprehensive, self-validating operational protocol for researchers and drug development professionals.

Mechanistic Hazard Profile & Causality

(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is a chiral, biologically active intermediate frequently utilized in the synthesis of oxazolidinone-class therapeutics. Handling this compound requires strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450)[1].

  • Physical State Causality : As a hydrochloride salt, this compound is highly crystalline and hygroscopic. While ambient moisture can cause clumping, mechanical manipulation (e.g., scraping, weighing) of the dry powder generates fine, easily aerosolized particulates.

  • Biological & Chemical Causality : The primary amine hydrochloride is a known mucosal and ocular irritant. Furthermore, the oxazolidinone pharmacophore possesses intrinsic biological activity. Unintended inhalation or dermal absorption can lead to respiratory sensitization or systemic exposure. Therefore, engineering controls must be prioritized over Personal Protective Equipment (PPE) as the primary line of defense[2].

Quantitative PPE Specifications & Operational Thresholds

To ensure a self-validating safety system, PPE selection must be paired with strict operational thresholds. The following table summarizes the quantitative requirements for handling this specific API intermediate.

PPE / Control CategoryStandard / SpecificationOperational Threshold & ReplacementMechanistic Justification
Engineering Control Chemical Fume Hood (Face velocity: 80–100 fpm)Continuous operation during powder manipulation.Captures aerosolized API dust before it enters the worker's breathing zone[3].
Hand Protection Nitrile Gloves (≥4 mil thickness)Replace every 2 hours or immediately upon visible contamination.Nitrile provides superior barrier protection against amine salts and associated organic solvents[4].
Eye Protection ANSI Z87.1 Compliant Splash GogglesContinuous wear in the designated handling area.Prevents severe corneal irritation from airborne hygroscopic HCl dust[5].
Body Protection Fluid-resistant, knee-length Lab CoatLaunder weekly; strictly prohibit wear outside the lab.Prevents accumulation of API powder on street clothes and subsequent cross-contamination[6].

Step-by-Step Experimental Workflows

The following protocols are designed to minimize aerosol generation and ensure complete containment during routine laboratory operations.

Protocol A: Safe Weighing and Dispensing (High Dust Risk)

Handling dry powders presents the highest risk of inhalation exposure. This procedure must be conducted within a certified chemical fume hood or a ventilated balance enclosure[7].

  • Preparation : Line the floor of the fume hood with a disposable, chemical-resistant bench pad. Place the analytical balance on the pad. Ground all equipment to prevent static buildup, which causes fine powders to scatter.

  • PPE Donning : Don a fluid-resistant lab coat, ANSI Z87.1 safety goggles, and double-layer nitrile gloves. Double-gloving is critical when handling biologically active intermediates[4].

  • Dispensing : Using an anti-static micro-spatula, carefully transfer the (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride from its primary container to a pre-tared weigh boat. Causality note: Avoid dropping the powder from a height, as the kinetic energy will aerosolize the fine HCl salt particles.

  • Transfer & Capping : Immediately transfer the weighed solid into the reaction vessel or volumetric flask. Seal the vessel tightly before removing it from the ventilated enclosure.

  • Decontamination : Do not dry-sweep spilled powder. Use a damp, lint-free wipe (moistened with water or 70% ethanol) to wipe down the spatula, balance, and bench pad. The high water solubility of the hydrochloride salt ensures rapid and complete removal via wet-wiping[7].

  • Verification (Self-Validation) : After wet-wiping, visually inspect the bench pad under the fume hood lighting for any remaining crystalline sheen. Re-tare the analytical balance; a stable zero reading confirms no residual powder is trapped in the draft shield.

Protocol B: Spill Response and Disposal

In the event of a localized powder spill outside of the fume hood:

  • Isolation : Immediately restrict access to the spill area to prevent tracking the powder throughout the laboratory.

  • Containment & Neutralization : Do not use a standard vacuum cleaner, which will exhaust fine dust back into the room. Instead, cover the spilled powder with absorbent pads slightly dampened with water to solubilize and trap the salt.

  • Collection : Carefully scoop the dampened pads and dissolved residue into a rigid, sealable hazardous waste container.

  • Waste Segregation : Label the container as "Hazardous Solid Waste: Amine Hydrochloride / Biologically Active Intermediate." Dispose of it in accordance with institutional and EPA/RCRA guidelines.

  • Verification (Self-Validation) : Swab the perimeter of the spill zone with a damp pH indicator strip. Since the API is an amine hydrochloride salt, an acidic/neutral pH shift compared to the baseline floor/bench pH confirms complete removal of the residue.

Workflow Visualization: Hierarchy of Controls

The following diagram illustrates the logical relationship between hazard assessment, engineering controls, and procedural execution when handling this specific compound.

Handling_Workflow Risk Hazard Assessment (Irritant Powder) EngControl Engineering Controls (Fume Hood / Ventilated Enclosure) Risk->EngControl PPE_Select PPE Selection (Nitrile, Z87.1 Goggles, Lab Coat) Risk->PPE_Select Dispense Weighing & Dispensing (Anti-static tools, wet-wipe clean) EngControl->Dispense PPE_Select->Dispense Solution Solution Preparation (Aqueous/Organic Solvents) Dispense->Solution Waste Hazardous Waste Disposal (EPA/RCRA Compliant) Dispense->Waste Solid Waste Solution->Waste

Workflow for handling (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one HCl powder safely.

References

  • [1] Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • [2] Working with Chemicals - Prudent Practices in the Laboratory - National Center for Biotechnology Information (NCBI). Available at:[Link]

  • [5] Personal Protective Equipment Requirements for Laboratories - North Carolina State University (NCSU) Environmental Health and Safety. Available at:[Link]

  • [3] OSHA Lab Safety Equipment: Requirements & Compliance Guide - Lab Equipment Direct. Available at:[Link]

  • [6] Prudent Practices in Laboratory Safety - Kansas State University. Available at:[Link]

  • [4] Personal Protective Equipment (PPE) Hazard Assessment - University of Georgia Research. Available at:[Link]

Sources

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